Carboxyamidotriazole Orotate
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N5O2.C5H4N2O4/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25;8-3-1-2(4(9)10)6-5(11)7-3/h1-6H,7,21H2,(H2,22,27);1H,(H,9,10)(H2,6,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWOBDDXRRBONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl.C1=C(NC(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187739-60-2 | |
| Record name | Carboxyamidotriazole orotate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187739602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARBOXYAMIDOTRIAZOLE OROTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776C212QQH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Carboxyamidotriazole Orotate: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Carboxyamidotriazole Orotate (CTO) is an orally bioavailable small molecule that acts as a potent inhibitor of non-voltage-operated calcium channels. This primary mechanism disrupts calcium-dependent signal transduction, leading to the modulation of numerous downstream pathways critical for tumor growth, angiogenesis, and metastasis. The orotate salt formulation of the active moiety, Carboxyamidotriazole (CAI), significantly enhances its bioavailability, allowing for therapeutic plasma concentrations to be achieved with a favorable safety profile. This guide provides a comprehensive overview of the molecular mechanisms of CTO, supported by preclinical and clinical data, detailed experimental insights, and visual representations of the key signaling cascades it influences.
Core Mechanism of Action: Inhibition of Calcium Influx
The fundamental mechanism of this compound revolves around its active component, Carboxyamidotriazole (CAI), which inhibits non-voltage-dependent calcium channels. This action blocks both the influx of extracellular calcium (Ca2+) into the cell and the release of Ca2+ from intracellular stores[1]. By disrupting cellular calcium homeostasis, CTO effectively attenuates a wide array of calcium-mediated signaling events that are crucial for cancer cell proliferation, survival, and invasion[1][2]. Specifically, CTO has been shown to inhibit store-operated calcium entry (SOCE), a key process in cellular calcium signaling[3].
The orotate moiety of CTO plays a crucial role in its pharmacological profile. Orotic acid is a natural precursor in pyrimidine synthesis and is thought to enhance the oral bioavailability of CAI[4][5]. Preclinical studies in rats demonstrated that CTO administration leads to a faster absorption rate and higher plasma concentrations of CAI compared to the administration of CAI alone[4][6]. This improved pharmacokinetic profile is a key advantage of the orotate salt formulation.
Modulation of Key Oncogenic Signaling Pathways
The disruption of calcium signaling by CTO has a cascading effect on multiple downstream oncogenic pathways. Preclinical and clinical evidence indicates that CTO can simultaneously modulate several critical signaling networks, contributing to its broad anti-tumor activity[7][8][9].
PI3K/Akt/mTOR Pathway
CTO has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway[9]. This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting calcium influx, CTO can interfere with the activation of PI3K and its downstream effectors, Akt and mTOR[3]. This inhibitory action can lead to decreased cell proliferation and the induction of apoptosis.
dot
Caption: CTO inhibits the PI3K/Akt/mTOR signaling pathway.
RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that governs cell proliferation, differentiation, and survival. CTO has been demonstrated to modulate this pathway, contributing to its anti-proliferative effects[7][9]. Inhibition of calcium-dependent signaling can interfere with the activation of key components of this cascade.
dot
Caption: CTO modulates the RAS/RAF/MEK/ERK signaling pathway.
VEGF Signaling and Angiogenesis
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. CTO has been shown to inhibit VEGF signaling, thereby exerting anti-angiogenic effects[1][8]. This is achieved by blocking the calcium-mediated nitric oxide synthase-vascular endothelial growth factor pathway[7].
dot
Caption: CTO inhibits VEGF-mediated angiogenesis.
Quantitative Data from Preclinical and Clinical Studies
The anti-tumor activity and pharmacokinetic profile of CTO have been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.
Pharmacokinetic Parameters of CTO
| Parameter | Value | Species/Study Population | Reference |
| Time to Peak Plasma Concentration (Tmax) | 12.0 ± 2.5 hr | Rats | [7] |
| Area Under the Curve (AUC) | 158,354 ± 10,233 ng-hr/ml | Rats | [7] |
| Half-life (t1/2) | ~55 hr | Humans (Phase I) | [7] |
| Maximum Tolerated Dose (MTD) - Monotherapy | 427 mg/m²/day | Humans (Phase I) | [7][8] |
| Recommended Phase II Dose - with Temozolomide | 600 mg/day (flat dose) | Humans (Phase IB) | [10] |
| Tumor Concentration (481 mg/m² dose) | 5900 ng/g | Humans (Glioblastoma) | [11] |
| Plasma Concentration (481 mg/m² dose) | 3460 ng/mL | Humans (Glioblastoma) | [11] |
Efficacy of CTO in Clinical Trials
| Indication | Trial Phase | Combination Therapy | Outcome | Reference |
| Advanced Solid Tumors | I | Monotherapy | 9 patients achieved stable disease (SD) for up to 14 months. | [7] |
| Recurrent Glioblastoma/Anaplastic Gliomas | IB | Temozolomide | Objective Response Rate: 26% (1 CR, 6 PR); Clinical Benefit Rate: 67%. | [12] |
| Newly Diagnosed Glioblastoma | IB | Temozolomide + Radiotherapy | Median Progression-Free Survival: 15 months; 2-year Overall Survival: 62%. | [10][12] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. The following outlines the general protocols employed in the evaluation of CTO.
Preclinical Xenograft Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of CTO alone or in combination with other agents.
-
General Protocol:
-
Human tumor cells (e.g., glioblastoma, colon, melanoma, ovarian cancer) are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
CTO is administered orally at specified doses and schedules. Combination therapies are administered according to established protocols.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).
-
Plasma samples may be collected to determine CAI concentrations.
-
dot
Caption: General workflow for preclinical xenograft studies.
Phase I Clinical Trial Design
-
Objective: To determine the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetic profile of CTO in patients with advanced solid tumors.
-
General Protocol (3+3 Design):
-
A starting dose of CTO is administered to a cohort of 3 patients.
-
Patients are monitored for dose-limiting toxicities (DLTs) during the first cycle of treatment.
-
If no DLTs are observed, the dose is escalated in a new cohort of 3 patients.
-
If one DLT is observed, 3 additional patients are enrolled at the same dose level.
-
If two or more DLTs are observed in a cohort of 3 or 6 patients, the MTD is considered to be exceeded, and the previous dose level is declared the MTD.
-
Pharmacokinetic blood samples are collected at specified time points to determine plasma concentrations of CAI.
-
Tumor response is assessed using RECIST criteria.
-
dot
Caption: Logic of a 3+3 Phase I clinical trial design.
Pharmacokinetic Analysis
-
Objective: To quantify the concentration of CAI and its metabolites in biological matrices (e.g., plasma, tumor tissue).
-
General Protocol (LC-MS/MS):
-
Biological samples are collected from study subjects at predetermined time points.
-
An internal standard is added to the samples.
-
Proteins are precipitated, and the supernatant is extracted.
-
The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The analyte of interest (CAI) is separated from other components by the liquid chromatography column.
-
The mass spectrometer detects and quantifies the analyte based on its mass-to-charge ratio.
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) are calculated from the concentration-time data.
-
Conclusion
This compound is a promising anti-cancer agent with a unique mechanism of action centered on the inhibition of non-voltage-operated calcium channels. This primary activity leads to the broad modulation of multiple oncogenic signaling pathways, including PI3K/Akt/mTOR, RAS/RAF/MEK/ERK, and VEGF signaling. The orotate salt formulation provides a significant bioavailability advantage over the parent compound. Preclinical and clinical studies have demonstrated a manageable safety profile and encouraging signals of efficacy, particularly in challenging-to-treat cancers like glioblastoma. Further research and clinical development are warranted to fully elucidate the therapeutic potential of CTO in various oncology settings.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 5. Lithium orotate: A superior option for lithium therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound, a Modulator of Calcium-Dependent Signaling Pathways, on Advanced Solid Tumors [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. onclive.com [onclive.com]
Carboxyamidotriazole Orotate (CTO): A Technical Guide to its Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboxyamidotriazole Orotate (CTO) is an orally bioavailable small molecule that acts as a potent inhibitor of non-voltage-operated calcium channels.[1][2] This primary mechanism disrupts intracellular calcium signaling, a critical component of numerous cellular processes, leading to the modulation of multiple downstream signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the core signaling pathways inhibited by CTO, supported by available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.
Core Mechanism of Action: Inhibition of Calcium Influx
CTO's primary molecular target is the non-voltage-operated calcium channels on the cell membrane. By inhibiting these channels, CTO blocks the influx of extracellular calcium into the cell, a key event that triggers a cascade of intracellular signaling.[3] This disruption of calcium homeostasis is the foundational mechanism through which CTO exerts its anti-cancer effects.
Caption: Core mechanism of this compound (CTO) action.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: CTO's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
Quantitative Data
Specific IC50 values for this compound against key kinases in the PI3K/Akt/mTOR pathway are not available in the reviewed literature. Research has focused on the downstream effects of CTO on this pathway.
Experimental Protocols
Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins
While a specific protocol for CTO is not detailed in the literature, a general methodology for assessing the phosphorylation status of key proteins in this pathway is as follows:
-
Cell Culture and Treatment: Cancer cell lines are cultured to 70-80% confluency and then treated with varying concentrations of CTO for specified time periods. A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Inhibition of Angiogenesis and VEGF Signaling
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key driver of this process. CTO has demonstrated anti-angiogenic properties by interfering with VEGF signaling, an effect also linked to its primary mechanism of calcium channel blockade.[4]
Caption: CTO's disruption of VEGF-induced angiogenesis.
Quantitative Data
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | HUVEC | 1 µM (for CAI) | [1] |
Note: Data is for Carboxyamidotriazole (CAI), the parent compound of CTO.
Experimental Protocols
In Vitro Angiogenesis Assay (Tube Formation Assay)
A detailed protocol for CTO is not available, but a general method is as follows:
-
Matrigel Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.
-
Treatment: The cells are treated with various concentrations of CTO or a vehicle control. A positive control, such as VEGF, is also used.
-
Incubation: The plate is incubated at 37°C for a period sufficient to allow for tube formation (typically 6-24 hours).
-
Visualization and Quantification: The formation of capillary-like structures (tubes) is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Clinical Data Summary
CTO has been evaluated in several clinical trials, notably for glioblastoma. The data from these trials provide insights into its safety, tolerability, and preliminary efficacy.
Phase IB Study in Glioblastoma (NCT01107522) [3][5]
| Parameter | Cohort 1 (Recurrent Glioma) | Cohort 2 (Newly Diagnosed GBM) |
| Number of Patients | 27 | 15 |
| CTO Dosage | 219 to 812.5 mg/m² once daily | 219 to 481 mg/m²/d once daily |
| Combination Therapy | Temozolomide (150 mg/m²) | Radiotherapy and Temozolomide (75 mg/m²/d, then 150-200 mg/m²) |
| Recommended Phase II Dose | 600 mg/d flat dose | Not specified |
| Response Rate | 6 Partial Responses, 1 Complete Response | Not applicable |
| Median Progression-Free Survival | Not specified | 15 months |
| 2-Year Overall Survival | Not specified | 62% |
Conclusion
This compound represents a promising anti-cancer agent with a unique mechanism of action centered on the inhibition of non-voltage-operated calcium channels. This primary action leads to the downstream modulation of critical signaling pathways, including PI3K/Akt/mTOR and VEGF, thereby inhibiting tumor growth and angiogenesis. While further research is needed to elucidate the precise quantitative interactions with specific molecular targets, the available preclinical and clinical data underscore the therapeutic potential of CTO. The experimental frameworks provided in this guide offer a foundation for future investigations into the nuanced mechanisms of this compound.
References
- 1. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Carboxyamidotriazole-orotate inhibits the growth of imatinib-resistant chronic myeloid leukaemia cells and modulates exosomes-stimulated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Chemical and physical properties of Carboxyamidotriazole Orotate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyamidotriazole Orotate (CTO) is the orotate salt of Carboxyamidotriazole (CAI), an orally bioavailable small molecule inhibitor of non-voltage-operated calcium channels.[1][2][3][4][5][] By impeding calcium influx, CTO disrupts calcium channel-mediated signal transduction pathways, exhibiting anti-angiogenic, anti-proliferative, and anti-inflammatory effects.[1][3][4][5] This technical guide provides a comprehensive overview of the chemical and physical properties of CTO, its mechanism of action, and detailed experimental protocols for its study.
Chemical and Physical Properties
| Property | Data | Reference |
| CAS Number | 187739-60-2 | [9] |
| Molecular Formula | C₂₂H₁₆Cl₃N₇O₆ | [9] |
| Molecular Weight | 580.76 g/mol | [3] |
| Solubility | DMSO: 5 mg/mL (8.61 mM)[3], 25 mg/mL (43.04 mM)[2]; Water: Insoluble[2]; Ethanol: Insoluble[2] | [2][3] |
| Appearance | Crystalline solid | |
| Storage | Store at -20°C | [3] |
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of non-voltage-operated calcium channels, leading to a blockade of store-operated calcium entry (SOCE). This disruption of calcium homeostasis affects a multitude of downstream signaling pathways critical for cell proliferation, survival, and angiogenesis.
Inhibition of Calcium Signaling
CTO's inhibitory effect on SOCE prevents the sustained influx of extracellular calcium following the depletion of intracellular calcium stores. This process is crucial for the activation of various cellular functions.
Figure 1. Inhibition of Store-Operated Calcium Entry by CTO.
Impact on Key Signaling Pathways
The disruption of calcium signaling by CTO has significant downstream consequences on several key oncogenic pathways:
-
VEGF Signaling Pathway: CTO inhibits the production of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. By blocking the calcium signaling necessary for VEGF-induced endothelial proliferation, CTO exerts its anti-angiogenic effects.
Figure 2. CTO-mediated inhibition of the VEGF signaling pathway.
-
PI3K/Akt/mTOR Signaling Pathway: CTO has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.
Figure 3. CTO's inhibitory effect on the PI3K/Akt/mTOR pathway.
Experimental Protocols
In Vivo Chronic Myeloid Leukemia (CML) Xenograft Model
This protocol outlines the methodology for evaluating the anti-tumor efficacy of CTO in a CML xenograft mouse model.[10]
1. Cell Culture and Inoculation:
- Culture imatinib-resistant CML cells (e.g., K562R) in appropriate media.
- Harvest viable single cells and suspend in PBS at a concentration of 1 x 10⁷ cells/0.2 mL.
- Inoculate each mouse subcutaneously in the right flank with the cell suspension. Day of injection is considered Day 0.
2. Treatment Regimen:
- On Day 7, when tumors are palpable, randomize mice into treatment and control groups (n=10 per group).
- CTO Treatment Groups: Administer CTO intraperitoneally (i.p.) at 342 mg/kg or 513 mg/kg, once daily for 5 consecutive days (Q1D x 5), for two rounds.[10] The vehicle for CTO is 80% PEG-100.[10]
- Control Group: Administer the vehicle (80% PEG-100) following the same schedule.
- Combination Therapy (Optional): Administer imatinib (50 mg/kg, i.p.) three days a week for two rounds in combination with CTO or vehicle.[10]
3. Monitoring and Endpoint:
- Observe animals daily for clinical signs of toxicity.
- Measure tumor volume regularly.
- The primary endpoint is typically tumor growth inhibition.
start [label="Day 0:\nSubcutaneous inoculation\nof CML cells (1x10⁷)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
palpable [label="Day 7:\nTumors palpable"];
randomize [label="Randomize mice into\ntreatment groups (n=10)"];
treatment [label="Treatment (2 rounds):\n- CTO (342 or 513 mg/kg, i.p., Q1Dx5)\n- Vehicle (80% PEG-100)\n- Optional: Imatinib (50 mg/kg, i.p., 3x/week)"];
monitor [label="Daily observation and\ntumor measurement", shape=ellipse, fillcolor="#FBBC05"];
end [label="Endpoint:\nTumor growth inhibition analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> palpable;
palpable -> randomize;
randomize -> treatment;
treatment -> monitor;
monitor -> end;
}
Figure 4. Workflow for the in vivo CML xenograft model with CTO.
Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes a method to measure changes in intracellular calcium concentration in response to stimuli, and its inhibition by CTO, using the ratiometric fluorescent indicator Fura-2 AM.[11][12][13][14]
1. Cell Preparation and Dye Loading:
- Culture cells to 80-100% confluence in a 96-well plate or on coverslips.[12]
- Prepare a Fura-2 AM loading solution (typically 1-5 µM in a suitable buffer like HBSS). The addition of Pluronic F-127 can aid in dye solubilization.[13]
- Wash cells and incubate with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[12]
- Wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20-30 minutes.[11][14]
2. Calcium Measurement:
- Mount the coverslip on an imaging chamber or place the 96-well plate in a fluorescence plate reader.
- Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound) and 380 nm (calcium-unbound) and measure the emission at ~510 nm.[12]
- Record the baseline fluorescence ratio (340/380 nm).
- To study the effect of CTO, pre-incubate the cells with the desired concentration of CTO before stimulating.
- Add a stimulus (e.g., a GPCR agonist) to induce a calcium response and record the change in the fluorescence ratio over time.
3. Data Analysis:
- The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
- The change in this ratio upon stimulation reflects the calcium influx, which can be quantified and compared between control and CTO-treated cells.
start [label="Culture cells to\n80-100% confluence", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
load [label="Load cells with Fura-2 AM\n(30-60 min, 37°C)"];
wash [label="Wash to remove\nextracellular dye"];
deesterify [label="Allow for de-esterification\n(20-30 min)"];
preincubate [label="Pre-incubate with CTO\n(optional)"];
measure [label="Measure baseline\nfluorescence ratio (340/380 nm)"];
stimulate [label="Add stimulus and\nrecord ratio change"];
analyze [label="Analyze calcium influx\nquantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> load;
load -> wash;
wash -> deesterify;
deesterify -> preincubate;
preincubate -> measure;
measure -> stimulate;
stimulate -> analyze;
}
Figure 5. Experimental workflow for intracellular calcium measurement.
Western Blot Analysis of the mTOR Pathway
This protocol provides a general framework for assessing the effect of CTO on the phosphorylation status of key proteins in the mTOR signaling pathway.[15][16][17][18]
1. Cell Lysis and Protein Quantification:
- Treat cells with CTO at various concentrations and time points.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. Gel Electrophoresis and Protein Transfer:
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[18]
- Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, total mTOR, phospho-Akt, total Akt, phospho-S6K, total S6K) overnight at 4°C.[16]
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Quantify the band intensities to determine the relative levels of protein phosphorylation.
start [label="Cell treatment with CTO", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
lysis [label="Cell lysis and\nprotein quantification"];
sds_page [label="SDS-PAGE"];
transfer [label="Protein transfer to membrane"];
blocking [label="Membrane blocking"];
primary_ab [label="Primary antibody incubation\n(e.g., p-mTOR, mTOR)"];
secondary_ab [label="Secondary antibody incubation"];
detection [label="ECL detection"];
analysis [label="Band intensity analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> lysis;
lysis -> sds_page;
sds_page -> transfer;
transfer -> blocking;
blocking -> primary_ab;
primary_ab -> secondary_ab;
secondary_ab -> detection;
detection -> analysis;
}
Figure 6. Workflow for Western blot analysis of the mTOR pathway.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of calcium signaling. Its improved pharmacokinetic properties over the parent compound, CAI, make it a more viable candidate for clinical development. This technical guide provides researchers with the foundational knowledge and experimental protocols necessary to further investigate the therapeutic potential of CTO.
References
- 1. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Carboxyamidotriazole (Orotate) - MedChem Express [bioscience.co.uk]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C22H16Cl3N7O6 | CID 11599548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Carboxyamidotriazole-Orotate Inhibits the Growth of Imatinib-Resistant Chronic Myeloid Leukaemia Cells and Modulates Exosomes-Stimulated Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hellobio.com [hellobio.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 18. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Carboxyamidotriazole Orotate: A Technical Guide to its Function as a Calcium Channel Blocker in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboxyamidotriazole Orotate (CTO) is an orally bioavailable small molecule that acts as a potent inhibitor of non-voltage-operated calcium channels.[1] Its anticancer properties stem from its ability to disrupt calcium-dependent signaling pathways crucial for tumor growth, proliferation, invasion, and angiogenesis.[2][3] This technical guide provides an in-depth overview of the mechanism of action of CTO, focusing on its role as a calcium channel blocker in cancer. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways affected by this compound.
Introduction: The Role of Calcium Signaling in Cancer
Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular processes, including proliferation, apoptosis, migration, and gene transcription. Cancer cells often exhibit remodeled calcium signaling, which contributes to their malignant phenotype. This aberrant signaling can involve the overexpression or overactivity of calcium channels, leading to sustained increases in intracellular calcium levels that drive tumor progression. Consequently, targeting calcium channels presents a promising therapeutic strategy in oncology.
Carboxyamidotriazole (CAI), and its orotate salt form, this compound (CTO), which offers improved bioavailability, have emerged as significant inhibitors of non-voltage-operated calcium channels.[4][5] By blocking calcium influx, CTO disrupts the downstream signaling cascades that promote cancer cell survival and proliferation.[1]
Mechanism of Action of this compound
CTO's primary mechanism of action is the inhibition of non-voltage-operated calcium channels, which blocks both the influx of extracellular calcium and the release of calcium from intracellular stores.[1] This disruption of calcium homeostasis has several downstream consequences that contribute to its anti-tumor activity.
One of the key pathways affected is the Store-Operated Calcium Entry (SOCE) pathway. In many cancer cells, SOCE is a major route for calcium influx. CTO has been shown to be a potent inhibitor of SOCE.[6] This inhibition leads to the deactivation of mTORC1, a central regulator of cell growth and proliferation, and subsequently to the downregulation of Mcl-1, an anti-apoptotic protein.[6] The reduction in Mcl-1 levels sensitizes cancer cells to apoptosis.[6][7]
Furthermore, by modulating intracellular calcium levels, CTO impacts several other critical signaling pathways implicated in cancer, including:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently overactivated in cancer and plays a crucial role in cell survival and proliferation. CTO's inhibition of calcium signaling leads to the deactivation of this pathway.[6]
-
Vascular Endothelial Growth Factor (VEGF) Signaling: VEGF is a key driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. CTO has been shown to inhibit VEGF signaling, thereby exerting anti-angiogenic effects.[1][4]
-
Other Receptor-Mediated Pathways: Preclinical studies suggest that CTO can modulate a wide range of receptor-mediated, calcium-dependent signal transduction pathways, including those involving EGFR, MEK, RAS, HDAC, HSP90, and WNT-β catenin.[2][3]
The multifaceted mechanism of action of CTO, targeting both the cancer cells directly and the tumor microenvironment, underscores its potential as a broad-spectrum anticancer agent.[2][3][8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Carboxyamidotriazole (CAI) and this compound (CTO).
Table 1: Preclinical Efficacy of CAI and CTO
| Compound | Cancer Model | Endpoint | Finding | Reference |
| CAI | Human Prostate Cancer Cell Lines (DU-145, PPC-1, PC3, LNCaP) | IC50 for cell growth | 10-30 µM | [9] |
| CAI | Human Prostate Cancer Cell Lines (DU-145, PC3, PPC-1) | Inhibition of Matrigel invasion | ~60-70% reduction at 10 µM | [9] |
| CAI | HEK-293 Cells | IC50 for cell proliferation | 1.6 µM | [10] |
| CTO | U251 Human Glioblastoma Xenografts | Tumor Growth | Statistically significant decrease in tumor growth when combined with temozolomide | [2][4] |
| CTO | HT29 Human Colon Cancer Xenografts | Tumor Growth | Statistically significant decrease in tumor growth | [2] |
| CTO | Human Melanoma Xenografts | Tumor Growth | Statistically significant decrease in tumor growth | [2] |
| CTO | Human Ovarian Cancer Xenografts | Tumor Growth | Statistically significant decrease in tumor growth | [2] |
Table 2: Clinical Trial Data for CTO
| Phase | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Phase I | Advanced Solid Tumors | CTO monotherapy (starting at 50 mg/m²/day) | MTD: 427 mg/m²/day. DLT: Grade 3 fatigue. Stable disease observed in 9 patients for up to 14 months. | [2][3] |
| Phase I | Advanced Solid Tumors | CTO monotherapy (50-555 mg/m²/day) | Safe and tolerable. Stable disease observed in patients with renal carcinoma, small cell lung cancer, squamous cell lung cancer, lung adenocarcinoma, colon cancer, and squamous cell carcinoma of the tonsil. | [11][12] |
| Phase IB | Recurrent Anaplastic Gliomas or Glioblastoma | CTO (219-812.5 mg/m² once daily or 600 mg fixed dose) + Temozolomide | Well-tolerated. Recommended Phase II dose: 600 mg/day flat dose. Showed promising signals of activity. | [13][14] |
| Phase IB | Newly Diagnosed Glioblastoma | CTO (219-481 mg/m²/day) + Radiotherapy + Temozolomide | Safe and well-tolerated. Recommended Phase II dose: 370 mg/m². Median PFS: 17 months. 1-year OS: 92%. | [15] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
Measurement of Intracellular Calcium Concentration
Objective: To determine the effect of CTO on intracellular calcium levels.
Methodology:
-
Cell Preparation: Culture cancer cells to an appropriate confluency on coverslips or in multi-well plates.[16]
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye such as Fura-2 AM (e.g., 2-5 µM for 30-45 minutes at 37°C). Fura-2 AM is a ratiometric dye that allows for accurate measurement of calcium concentration independent of dye concentration and cell thickness.[16][17]
-
Washing: Wash the cells with a physiological buffer (e.g., Krebs-HEPES) to remove extracellular dye.[18]
-
De-esterification: Allow time for intracellular esterases to cleave the AM ester group, trapping the active Fura-2 dye inside the cells (e.g., 30 minutes at room temperature).[16]
-
Measurement:
-
For single-cell analysis, use a fluorescence imaging system. Excite Fura-2 at 340 nm and 380 nm and measure the emission at 510 nm. The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.[16][17]
-
For population-based assays, a fluorescence plate reader can be used.[17][18]
-
-
Stimulation and Inhibition: Establish a baseline fluorescence ratio. To measure SOCE, deplete intracellular calcium stores with a SERCA inhibitor like thapsigargin in a calcium-free medium, and then reintroduce extracellular calcium. To test the effect of CTO, pre-incubate the cells with the desired concentration of CTO before store depletion and calcium re-addition.
-
Calibration: At the end of the experiment, determine the maximum fluorescence ratio (Rmax) by adding a calcium ionophore like ionomycin in the presence of saturating extracellular calcium, and the minimum fluorescence ratio (Rmin) by subsequently adding a calcium chelator like EGTA.[16][18] These values are used to convert the fluorescence ratios into absolute calcium concentrations.
Assessment of Cell Proliferation
Objective: To evaluate the cytostatic or cytotoxic effects of CTO on cancer cell lines.
Methodology:
-
MTT Assay:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of CTO for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[19]
-
-
Colony Formation Assay:
-
Treat a low density of cells with CTO for a defined period.
-
Plate the treated cells in fresh medium and allow them to grow for 1-3 weeks until visible colonies form.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies to determine the long-term effect of the drug on cell survival and proliferation.[20]
-
-
Direct Cell Counting:
-
Treat cells with CTO.
-
At various time points, detach the cells and count the number of viable cells using a hemocytometer and a viability stain like trypan blue (which is excluded by live cells).[21]
-
Assessment of Apoptosis
Objective: To determine if CTO induces programmed cell death in cancer cells.
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with CTO.
-
Harvest the cells and wash them with a binding buffer.
-
Incubate the cells with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[19][21]
-
Analyze the stained cells by flow cytometry. This allows for the quantification of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[19]
-
-
Western Blotting for Apoptosis Markers:
-
Treat cells with CTO and prepare cell lysates.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies against key apoptosis-related proteins, such as cleaved caspase-3, cleaved PARP, and Mcl-1.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence. A decrease in Mcl-1 and an increase in cleaved caspase-3 and cleaved PARP would indicate apoptosis induction.[21]
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: CTO inhibits non-voltage-operated calcium channels, disrupting downstream signaling.
Caption: CTO inhibits SOCE, leading to decreased Mcl-1 and increased apoptosis.
Caption: Workflow for measuring intracellular calcium changes in response to CTO.
Conclusion
This compound represents a promising therapeutic agent that targets a fundamental aspect of cancer cell biology: aberrant calcium signaling. Its ability to inhibit non-voltage-operated calcium channels leads to the disruption of multiple oncogenic pathways, resulting in anti-proliferative, anti-angiogenic, and pro-apoptotic effects. The preclinical and clinical data gathered to date support its continued investigation, both as a monotherapy and in combination with other anticancer agents. This technical guide provides a foundational understanding of CTO's mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring the therapeutic potential of this novel calcium channel blocker.
References
- 1. Facebook [cancer.gov]
- 2. Effect of this compound, a Modulator of Calcium-Dependent Signaling Pathways, on Advanced Solid Tumors [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 5. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 6. Inhibition of store-operated channels by carboxyamidotriazole sensitizes ovarian carcinoma cells to anti-BclxL strategies through Mcl-1 down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of store-operated channels by carboxyamidotriazole sensitizes ovarian carcinoma cells to anti-BclxL strategies through Mcl-1 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carboxyamidotriazole-orotate inhibits the growth of imatinib-resistant chronic myeloid leukaemia cells and modulates exosomes-stimulated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the calcium influx inhibitor carboxyamido-triazole on the proliferation and invasiveness of human prostate tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carboxyamidotriazole-induced inhibition of mitochondrial calcium import blocks capacitative calcium entry and cell proliferation in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Analysis of Intracellular Calcium Concentration [bio-protocol.org]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Role of Orotate Salt in Enhancing Carboxyamidotriazole Bioavailability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboxyamidotriazole (CAI) is a promising anti-cancer agent that inhibits non-voltage-gated calcium channels, thereby modulating multiple signal transduction pathways implicated in tumor growth, angiogenesis, and metastasis. However, the clinical development of CAI has been hampered by its low and variable oral bioavailability. The formulation of CAI as an orotate salt, Carboxyamidotriazole Orotate (CTO), has emerged as a strategy to overcome this limitation. This technical guide provides an in-depth analysis of the role of the orotate salt in improving the bioavailability of CAI, supported by preclinical pharmacokinetic data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Introduction
Carboxyamidotriazole (CAI) is a small molecule inhibitor of non-voltage-operated calcium channels, which plays a crucial role in disrupting calcium-dependent signaling pathways.[1] This disruption affects various processes essential for tumor progression, including angiogenesis and cell proliferation.[2] Despite its potential, the clinical utility of CAI has been limited by its hydrophobic nature, leading to poor and erratic oral absorption.[3]
To address this challenge, this compound (CTO), the orotate salt of CAI, was developed.[4] Orotic acid is a naturally occurring compound and is hypothesized to enhance the dissolution and absorption of poorly soluble drugs.[3] This guide delves into the comparative pharmacokinetics of CAI and CTO, providing a comprehensive overview for researchers in the field of oncology and drug development.
Comparative Pharmacokinetics of CAI and CTO
Preclinical studies in rats have demonstrated a significant improvement in the oral bioavailability of Carboxyamidotriazole when formulated as an orotate salt.[5] The key pharmacokinetic parameters from a comparative study are summarized below, highlighting the enhanced absorption and exposure achieved with CTO.
Oral Administration Data
A preclinical study in rats compared the oral administration of equimolar doses of CAI and CTO. The results, as detailed in the table below, show a marked increase in the maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve - AUC) for CTO compared to CAI.[5]
| Parameter | Carboxyamidotriazole (CAI) | This compound (CTO) |
| Dose (mg/kg) | 100 | 137 (equimolar to 100 mg/kg CAI) |
| Cmax (ng/mL) | 2150 ± 250 | 4683 ± 461 |
| Tmax (hr) | 4.0 ± 0.0 | 2.0 ± 0.0 |
| AUC (ng-hr/mL) | 84,234 ± 9756 | 158,354 ± 10,233 |
| Elimination Half-life (hr) | 12.8 ± 3.3 | 12.5 ± 2.5 |
| (Data sourced from a comparative pharmacokinetic study in rats)[5] |
Intravenous Administration Data
To determine the absolute bioavailability, both compounds were also administered intravenously. The pharmacokinetic parameters following intravenous administration are presented below.
| Parameter | Carboxyamidotriazole (CAI) | This compound (CTO) |
| Dose (mg/kg) | 10 | 13.7 (equimolar to 10 mg/kg CAI) |
| AUC (ng-hr/mL) | 14,748 ± 783 | 22,272 ± 743 |
| Elimination Half-life (hr) | 2.41 ± 0.01 | 4.1 ± 0.06 |
| (Data sourced from a comparative pharmacokinetic study in rats)[6] |
The improved oral bioavailability of CTO is evident from the significant increase in both Cmax and AUC compared to CAI, while the elimination half-life remains similar.[5] This suggests that the orotate salt primarily enhances the absorption of the parent compound without altering its systemic clearance.
Experimental Protocols: Oral Bioavailability Assessment in a Preclinical Model
The following is a representative protocol for a comparative oral bioavailability study of CAI and CTO in a rat model, based on published preclinical research.[6]
Animal Model
-
Species: Male Sprague-Dawley rats
-
Number of Animals: 6 per group for oral administration, 2 per group for intravenous administration.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Drug Formulation and Administration
-
Oral Formulation: CAI and CTO suspended in trioctanoin.
-
Intravenous Formulation: CAI and CTO dissolved in dimethyl sulfoxide (DMSO).
-
Oral Administration: Administered via oral gavage at equimolar doses (e.g., 100 mg/kg for CAI and 137 mg/kg for CTO).
-
Intravenous Administration: Administered via tail vein injection at equimolar doses (e.g., 10 mg/kg for CAI and 13.7 mg/kg for CTO).
Blood Sampling
-
Oral Study: Blood samples (approximately 0.25 mL) collected from the retro-orbital plexus at 0.33, 1, 2, 4, 8, 16, 24, and 48 hours post-dose.
-
Intravenous Study: Blood samples collected at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 16, 24, and 48 hours post-injection.
-
Anticoagulant: EDTA.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Liquid chromatography-mass spectrometry (LC-MS/MS) for the quantification of CAI in plasma samples.
-
Validation: The assay should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.
Pharmacokinetic Analysis
-
Software: Non-compartmental analysis using a validated pharmacokinetic software (e.g., WinNonlin).
-
Parameters Calculated: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC extrapolated to infinity (AUC0-inf), and elimination half-life (t1/2).
-
Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Experimental Workflow Diagram
Caption: Experimental workflow for comparative bioavailability study.
Mechanism of Action and Signaling Pathways
Carboxyamidotriazole exerts its anti-cancer effects by inhibiting non-voltage-gated calcium channels, which are critical for the signal transduction of various growth factors. This leads to the modulation of key signaling pathways involved in tumorigenesis.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) pathway is a critical driver of angiogenesis. CAI has been shown to inhibit VEGF-induced signaling. By blocking calcium influx, CAI disrupts the downstream signaling cascade that leads to endothelial cell proliferation, migration, and new blood vessel formation.
Caption: CAI's inhibition of the VEGF signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. While the precise molecular interaction is still under investigation, Carboxyamidotriazole is presumed to modulate this pathway, likely as a downstream consequence of its effect on calcium signaling.[7] The disruption of this pathway can lead to decreased cell proliferation and survival in cancer cells.
Caption: Presumed modulation of the PI3K/Akt/mTOR pathway by CAI.
Conclusion
The formulation of Carboxyamidotriazole as an orotate salt represents a significant advancement in overcoming the bioavailability challenges of the parent compound. Preclinical data strongly support the enhanced oral absorption and systemic exposure of CTO compared to CAI. This improvement in bioavailability may translate to a more predictable and potentially more efficacious clinical profile. The detailed experimental protocols and understanding of the signaling pathways provided in this guide offer a valuable resource for researchers and drug development professionals working on the advancement of Carboxyamidotriazole and other poorly soluble drug candidates. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this compound in oncology.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 7. researchgate.net [researchgate.net]
Early preclinical studies of Carboxyamidotriazole Orotate
An In-depth Technical Guide to the Early Preclinical Studies of Carboxyamidotriazole Orotate (CTO)
Introduction
This compound (CTO) is the orotate salt form of Carboxyamidotriazole (CAI), a novel, orally bioavailable small molecule inhibitor of signal transduction.[1][2] Originally developed from its parent compound, CAI, CTO was synthesized to improve upon CAI's limited oral bioavailability, poor solubility, and significant toxicities which hindered its clinical development.[3][4] Preclinical studies have demonstrated that CTO possesses enhanced pharmacokinetic properties, reduced toxicity, and potent anti-tumor activity through the modulation of calcium-dependent signaling pathways.[2][5] This technical guide provides a comprehensive overview of the early preclinical data for CTO, focusing on its mechanism of action, pharmacokinetics, and anti-tumor efficacy, with detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.
Core Mechanism of Action
CTO exerts its primary effect as a cytostatic inhibitor of non-voltage-operated calcium channels.[1][6] By blocking these channels, CTO prevents both the influx of extracellular calcium (Ca2+) into the cell and the release of Ca2+ from intracellular stores.[6] This disruption of calcium homeostasis interferes with a multitude of downstream signal transduction pathways critical for tumor cell proliferation, survival, angiogenesis, and metastasis.[1][7]
Key signaling pathways modulated by CTO include:
-
VEGF Signaling: CAI, the active moiety of CTO, has been shown to inhibit the Vascular Endothelial Growth Factor (VEGF) pathway, a critical driver of angiogenesis.[6][7] This is achieved by blocking the calcium-mediated nitric oxide synthase-VEGF pathway.[8]
-
PI3K/Akt Pathway: CTO disrupts signaling through the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[6][9]
-
RAS/MEK/ERK Pathway: The compound has been shown to inhibit the phosphorylation of ERK1/2, a key component of the RAS/MEK/ERK pathway that regulates cell growth and differentiation.[7][10]
-
Bcr-Abl Signaling: In models of Chronic Myeloid Leukemia (CML), CTO has been shown to inhibit the phosphorylation of the Bcr-Abl fusion protein and its downstream targets, STAT5 and CrkL.[2][10][11]
Caption: Signaling pathways modulated by this compound (CTO).
Pharmacokinetic Profile
A key advantage of CTO over its parent compound, CAI, is its superior pharmacokinetic profile. The addition of the orotate salt significantly improves oral bioavailability and leads to faster absorption and higher plasma concentrations.[3][5]
Table 1: Comparative Pharmacokinetics of Oral CAI vs. CTO in Rats
| Parameter | Carboxyamidotriazole (CAI) | This compound (CTO) | Reference |
| Cmax (ng-hr/ml) | 14.5 ± 1.5 | 12.0 ± 2.5 | [7] |
| AUC (ng-hr/ml) | 84,234 ± 9756 | 158,354 ± 10,233 | [7] |
| Tmax | Slower | Faster (Shortened) | [3][5] |
| Elimination Half-life | Similar to CTO | Similar to CAI | [3] |
Data from in vivo animal studies.[7]
These data demonstrate that CTO achieves a significantly higher systemic exposure (AUC) and reaches peak plasma concentration (Cmax) more rapidly than CAI, which may allow for smaller, more effective dosages with reduced toxicity.[3][5]
Preclinical Anti-Tumor Efficacy
CTO has demonstrated significant anti-tumor activity in a variety of preclinical models, both in vitro and in vivo.
In Vitro Studies
CTO has shown cytostatic and anti-proliferative effects across several tumor cell lines.[3] In imatinib-resistant CML cell lines (LAMA84R and K562R), CTO inhibited cell proliferation in a dose-dependent manner (0.1-10 µM) and reduced the phosphorylation of Bcr-Abl and its downstream target CrkL.[10][11] In ovarian cancer cell lines, CAI showed anti-proliferative effects and strongly down-regulated the anti-apoptotic protein Mcl-1.[12]
In Vivo Xenograft Studies
The anti-tumor activity of CTO, alone and in combination with standard chemotherapies, has been confirmed in multiple xenograft models.
Table 2: Efficacy of CTO in Human Tumor Xenograft Models
| Tumor Model | Treatment Group | Key Findings | Reference |
| Glioblastoma (U251) | CTO (513 mg/kg) | Statistically significant inhibition of tumor growth relative to vehicle. | [4] |
| CTO (342 or 513 mg/kg) + Temozolomide | Synergistic activity; significantly greater tumor inhibition than temozolomide alone. | [4][13] | |
| Colon Cancer (HT29) | CTO (low and high dose) + 5-Fluorouracil (5-FU) | Greater efficacy than the combination of bevacizumab and 5-FU. | [4] |
| CML (Imatinib-Resistant) | CTO (342, 513 mg/kg) | Displays antitumor activity and increases survival. | [2][11] |
| Ovarian Cancer | CTO | Statistically significant decrease in tumor growth. | [7] |
| Melanoma | CTO | Statistically significant decrease in tumor growth. | [7] |
In glioblastoma models, CTO was also demonstrated to cross the blood-brain barrier, achieving therapeutic concentrations in the brain.[7][14]
Experimental Protocols
In Vivo Xenograft Tumor Growth Assay
-
Animal Model: Male athymic NCr-nu/nu mice are typically used.[4]
-
Tumor Implantation: Human tumor cells (e.g., U251 for glioblastoma, HT29 for colon cancer) are implanted subcutaneously into the flank of the mice.[4]
-
Treatment Administration: Once tumors reach a specified volume, animals are randomized into treatment groups. CTO and vehicle controls are administered via oral gavage (p.o.) once daily for a specified cycle (e.g., five consecutive days for two rounds).[4] Chemotherapeutic agents like temozolomide or 5-FU are administered according to established protocols.[4]
-
Efficacy Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Efficacy is determined by the delay in tumor growth, the time for the tumor to double or triple in size, and the final tumor weight at the end of the study compared to the control group.[4]
Caption: General experimental workflow for a xenograft mouse model study.
Pharmacokinetic Analysis
-
Animal Model: Rats are commonly used for comparative PK studies.[3]
-
Drug Administration: CTO or CAI is administered orally (p.o.) or intravenously (i.v.).
-
Sample Collection: Blood samples are collected at multiple time points post-administration. Plasma is separated for analysis.
-
Bioanalytical Analysis: Plasma concentrations of the drug are quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Parameter Calculation: Pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data.[3]
Western Blotting for Signaling Pathway Analysis
-
Cell Culture and Treatment: Human cancer cell lines (e.g., HUVEC, LAMA84R) are cultured and treated with CTO at various concentrations (e.g., 5-10 µM) or control vehicle for specified time periods.[10]
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[10]
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and band intensity is quantified to determine the relative levels of protein expression and phosphorylation.[10]
Conclusion
have established it as a promising anti-cancer agent with a multi-targeted mechanism of action centered on the inhibition of calcium-mediated signal transduction. The orotate salt formulation provides a significant pharmacokinetic advantage over the parent compound, CAI, demonstrating improved bioavailability and higher plasma concentrations in animal models.[3][7] CTO has shown potent anti-tumor efficacy, both as a monotherapy and in combination with standard chemotherapies, across a range of preclinical cancer models, including difficult-to-treat indications like glioblastoma and drug-resistant CML.[2][4] These foundational studies have provided a strong rationale for the continued clinical investigation of CTO in patients with advanced solid tumors and hematologic malignancies.[7][14]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Carboxyamidotriazole-orotate inhibits the growth of imatinib-resistant chronic myeloid leukaemia cells and modulates exosomes-stimulated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 4. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. Effect of this compound, a Modulator of Calcium-Dependent Signaling Pathways, on Advanced Solid Tumors [scirp.org]
- 8. tvst.arvojournals.org [tvst.arvojournals.org]
- 9. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboxyamidotriazole-Orotate Inhibits the Growth of Imatinib-Resistant Chronic Myeloid Leukaemia Cells and Modulates Exosomes-Stimulated Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. oncotarget.com [oncotarget.com]
- 13. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 14. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Angiogenic Potential of Carboxyamidotriazole Orotate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboxyamidotriazole Orotate (CTO) is an orally bioavailable, small molecule inhibitor of non-voltage-operated calcium channels, demonstrating significant anti-angiogenic properties. As the orotate salt of Carboxyamidotriazole (CAI), CTO exhibits improved bioavailability and enhanced efficacy.[1][2] This technical guide provides an in-depth overview of the anti-angiogenic effects of CTO, focusing on its mechanism of action, quantitative effects on endothelial cells, and detailed experimental protocols for key angiogenesis assays.
Mechanism of Action
CTO exerts its anti-angiogenic effects primarily by inhibiting non-voltage-operated calcium channels, which play a crucial role in the signal transduction pathways that drive angiogenesis. By blocking the influx of extracellular calcium into endothelial cells, CTO disrupts a cascade of downstream signaling events essential for the formation of new blood vessels.
A primary target of CTO's action is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF is a potent pro-angiogenic factor that, upon binding to its receptor (VEGFR-2) on endothelial cells, triggers an increase in intracellular calcium levels. This calcium signaling is critical for initiating endothelial cell proliferation, migration, and tube formation. CTO's inhibition of calcium influx effectively blunts the cellular response to VEGF.[3][4]
Specifically, the reduction in intracellular calcium levels leads to decreased activity of nitric oxide synthase (NOS), an enzyme that produces nitric oxide (NO), a key mediator of VEGF-induced angiogenesis.[4] The subsequent decrease in NO production, along with the overall disruption of calcium-dependent signaling, results in the downregulation of VEGF expression itself, creating a negative feedback loop that further dampens the angiogenic process.[4]
dot
Caption: CTO inhibits angiogenesis by blocking calcium channels.
Quantitative Data on Anti-Angiogenic Effects
The following tables summarize the quantitative data available on the anti-angiogenic effects of Carboxyamidotriazole (CAI), the parent compound of CTO. It is important to note that CTO has been shown to be more potent than CAI on a molar basis.[1]
| Assay | Cell Type | Compound | Metric | Value | Conditions | Reference |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | CAI | IC50 | 1 µM | Serum-stimulated |
Experimental Protocols
The following are detailed methodologies for key in vitro angiogenesis assays, adapted for the evaluation of this compound.
Endothelial Cell Proliferation Assay
This assay measures the effect of CTO on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
96-well plates
-
This compound (CTO) stock solution (in DMSO)
-
BrdU Cell Proliferation Assay Kit
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM supplemented with 10% FBS. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Serum Starvation: After 24 hours, aspirate the medium and replace it with 100 µL of EGM containing 0.5% FBS. Incubate for another 24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of CTO in EGM with 2% FBS. The final DMSO concentration should be kept below 0.1%. Add 100 µL of the CTO dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known angiogenesis inhibitor).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
BrdU Labeling and Detection: 18-24 hours before the end of the incubation period, add BrdU labeling solution to each well according to the manufacturer's instructions. At the end of the incubation, fix the cells and proceed with the BrdU detection protocol.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition of cell proliferation for each CTO concentration compared to the vehicle control. Determine the IC50 value.
dot
Caption: Workflow for the endothelial cell proliferation assay.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of CTO on the chemotactic migration of endothelial cells.
Materials:
-
HUVECs
-
EGM with 0.5% FBS (serum-free medium)
-
VEGF
-
Boyden chamber apparatus with 8 µm pore size polycarbonate membranes
-
This compound (CTO)
-
Calcein-AM or Crystal Violet stain
Protocol:
-
Chamber Preparation: Coat the underside of the polycarbonate membranes with fibronectin (10 µg/mL) and allow them to air dry.
-
Chemoattractant: Add 600 µL of serum-free EGM containing VEGF (e.g., 20 ng/mL) to the lower wells of the Boyden chamber.
-
Cell Preparation: Harvest HUVECs and resuspend them in serum-free EGM at a concentration of 1 x 10⁶ cells/mL. Pre-incubate the cells with various concentrations of CTO or vehicle control for 30 minutes at 37°C.
-
Cell Seeding: Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of each insert.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Staining and Quantification:
-
Calcein-AM: If using a fluorescent dye, incubate the inserts in a solution of Calcein-AM. Measure fluorescence using a plate reader.
-
Crystal Violet: Fix the migrated cells with methanol and stain with 0.5% Crystal Violet. Elute the dye and measure the absorbance.
-
-
Data Analysis: Quantify the number of migrated cells and express the results as a percentage of the control.
dot
Caption: Workflow for the endothelial cell migration assay.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of CTO to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
EGM
-
Matrigel™ Basement Membrane Matrix
-
96-well plates
-
This compound (CTO)
-
Calcein-AM
Protocol:
-
Plate Coating: Thaw Matrigel™ on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel™ per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest HUVECs and resuspend them in EGM at a concentration of 2 x 10⁵ cells/mL.
-
Treatment: Add various concentrations of CTO or vehicle control to the cell suspension.
-
Cell Seeding: Add 100 µL of the cell suspension (2 x 10⁴ cells) to each Matrigel™-coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.
-
Visualization and Quantification: Stain the cells with Calcein-AM. Visualize the tube formation using a fluorescence microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
-
Data Analysis: Compare the tube formation in CTO-treated wells to the vehicle control and express the inhibition as a percentage.
dot
Caption: Workflow for the endothelial cell tube formation assay.
Conclusion
This compound is a promising anti-angiogenic agent that targets a fundamental mechanism of blood vessel formation by inhibiting calcium-dependent signaling pathways. Its ability to disrupt the VEGF signaling cascade and inhibit key endothelial cell functions such as proliferation, migration, and tube formation underscores its therapeutic potential in diseases characterized by pathological angiogenesis, such as cancer. Further research is warranted to fully elucidate the quantitative anti-angiogenic profile of CTO and to explore its clinical utility.
References
- 1. Carboxyamidotriazole-Orotate Inhibits the Growth of Imatinib-Resistant Chronic Myeloid Leukaemia Cells and Modulates Exosomes-Stimulated Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 3. Essential role of calcium in vascular endothelial growth factor A-induced signaling: mechanism of the antiangiogenic effect of carboxyamidotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxyamido-triazole inhibits angiogenesis by blocking the calcium-mediated nitric-oxide synthase-vascular endothelial growth factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Carboxyamidotriazole Orotate (CTO): A Technical Guide to its Inhibition of VEGF Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Carboxyamidotriazole Orotate (CTO) as an inhibitor of Vascular Endothelial Growth Factor (VEGF) signaling, a critical pathway in tumor angiogenesis. CTO, an orotate salt of Carboxyamidotriazole (CAI), exhibits enhanced oral bioavailability and efficacy compared to its parent compound.[1][2] This document details the molecular mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing its anti-angiogenic activity, and presents visual representations of the signaling pathways and experimental workflows. The primary mechanism of CTO's anti-angiogenic effect is not through direct inhibition of the VEGF receptor 2 (VEGFR-2) but rather by disrupting the downstream calcium-dependent signaling cascade essential for endothelial cell proliferation and migration.[3]
Introduction: The Role of VEGF in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in tumor growth, invasion, and metastasis.[4] A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) family and its receptors.[5] Specifically, VEGF-A binding to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, leading to the formation of new vasculature that supplies tumors with essential nutrients and oxygen.[5] Consequently, inhibiting the VEGF signaling pathway is a well-established strategy in cancer therapy.[6]
This compound (CTO): An Overview
This compound (CTO) is the orotate salt of Carboxyamidotriazole (CAI), a small molecule inhibitor of non-voltage-gated calcium channels.[1] The orotate formulation enhances the oral bioavailability and therapeutic efficacy of CAI.[1][2] CTO has demonstrated anti-angiogenic, anti-proliferative, and anti-invasive properties in preclinical models.[1][7] Its mechanism of action is distinct from many conventional anti-angiogenic agents that directly target the VEGF ligand or its receptor.
Molecular Mechanism of VEGF Signaling Inhibition by CTO
The anti-angiogenic effects of CTO are primarily attributed to its parent compound, CAI, which disrupts the intracellular signaling cascade initiated by VEGF-A, rather than preventing the activation of the VEGFR-2 itself.[3] The key steps in this inhibitory mechanism are:
-
VEGF-A Binds to VEGFR-2: This ligand-receptor interaction leads to the dimerization and autophosphorylation of VEGFR-2, initiating downstream signaling.[3]
-
Downstream Signaling Activation: Activated VEGFR-2 stimulates Phospholipase C-gamma (PLCγ).
-
Inhibition of IP3 Formation: CAI inhibits the PLCγ-mediated formation of inositol 1,4,5-trisphosphate (IP3).[3]
-
Disruption of Calcium Signaling: The reduction in IP3 levels prevents the release of calcium (Ca2+) from intracellular stores (the endoplasmic reticulum). This, in turn, inhibits the store-operated calcium entry (SOCE) from the extracellular space.[3]
-
Inhibition of Nitric Oxide (NO) Production: The diminished intracellular calcium concentration leads to decreased activity of endothelial nitric oxide synthase (eNOS), a calcium-dependent enzyme, resulting in reduced nitric oxide (NO) production.[3][4]
-
Suppression of Endothelial Cell Proliferation and Migration: The disruption of the Ca2+/NO signaling pathway ultimately inhibits VEGF-A-induced endothelial cell proliferation and migration, the cellular hallmarks of angiogenesis.[3][4]
It is crucial to note that studies have shown that CAI does not prevent the phosphorylation (activation) of VEGFR-2, PLCγ, or the activation of the mitogen-activated protein kinase (MAP kinase) pathway.[3] This highlights the specificity of its action on the calcium-dependent branch of the VEGF signaling cascade.
Quantitative Data on the Anti-Angiogenic Effects of CTO
The following tables summarize the quantitative data from key preclinical studies investigating the anti-angiogenic effects of Carboxyamidotriazole (CAI), the active component of CTO.
Table 1: In Vitro Inhibition of Angiogenesis by CAI
| Assay | Cell Type/Model | CAI Concentration | Observed Effect | Reference |
| Endothelial Cell Proliferation | Human Aortic Endothelial Cells (HAECs) | 0.25 - 12.0 µg/mL | Dose-dependent inhibition of proliferation. | [4] |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µM | IC50 for inhibition of serum-induced proliferation. | [8] |
| Microvessel Formation | Rat Aortic Ring Culture | 0.25 - 12.0 µg/mL | Dose-dependent inhibition of new microvessel formation. | [4] |
| Nitric Oxide Synthase (NOS) Expression | Human Aortic Endothelial Cells (HAECs) | 0.25 - 12.0 µg/mL | Dose-dependent decrease in NOS expression. | [4] |
| VEGF Expression and Secretion | Human Aortic Endothelial Cells (HAECs) | 0.25 - 12.0 µg/mL | Dose-dependent decrease in VEGF expression and secretion. | [4] |
Table 2: In Vivo Inhibition of Angiogenesis by CAI
| Animal Model | Tumor Type | CAI Treatment | Observed Effect | Reference |
| Mouse | B16F1 Melanoma Liver Metastases | Oral administration | 8-fold reduction in metastasis volume; >50% decrease in vascular volume within metastases. | [9] |
| Mouse | Choroidal Neovascularization (CNV) | Intravitreal injection of CAI-PLGA nanoparticles (0.5 µg and 1.0 µg) | Significant dose-dependent decrease in CNV volume. | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic effects of CTO.
Rat Aortic Ring Assay
This ex vivo assay assesses the effect of a compound on the sprouting of new microvessels from a segment of the rat aorta.[11][12][13][14]
Materials:
-
Thoracic aorta from a Sprague-Dawley rat
-
Growth factor-reduced Matrigel or Type I Collagen
-
24-well culture plates
-
Endothelial Basal Medium (EBM-II) supplemented with 2% FBS
-
This compound (CTO) stock solution
-
Inverted microscope with a digital camera
Protocol:
-
Aorta Excision and Ring Preparation:
-
Humanely euthanize a rat and aseptically dissect the thoracic aorta.
-
Place the aorta in a sterile dish containing cold serum-free medium.
-
Carefully remove the periadventitial fibro-adipose tissue.
-
Cross-section the aorta into 1-2 mm thick rings.
-
-
Embedding Aortic Rings:
-
Coat the wells of a 24-well plate with a thin layer of Matrigel or collagen and allow it to solidify at 37°C.
-
Place one aortic ring in the center of each well.
-
Cover the ring with an additional layer of Matrigel or collagen and allow it to solidify.
-
-
Treatment and Incubation:
-
Add EBM-II supplemented with 2% FBS to each well.
-
Add CTO at various concentrations to the treatment wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-14 days.
-
-
Quantification of Angiogenesis:
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
Capture images of the rings at specified time points.
-
Quantify the extent of angiogenesis by measuring the length and number of microvessel sprouts using image analysis software (e.g., ImageJ).
-
Measurement of Intracellular Calcium Concentration
This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium concentration in endothelial cells upon stimulation with VEGF and treatment with CTO.[15][16][17]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
VEGF-A
-
This compound (CTO)
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Protocol:
-
Cell Seeding:
-
Seed HUVECs onto black-walled, clear-bottom 96-well plates and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS.
-
Wash the cells with HBS and incubate with the Fura-2 AM loading buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader capable of dual-wavelength excitation (340 nm and 380 nm) and emission detection (~510 nm).
-
Record a baseline fluorescence ratio (340/380) for a few minutes.
-
Add CTO at the desired concentration and continue recording.
-
Add VEGF-A to stimulate the cells and record the change in the fluorescence ratio over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Calculate the change in the 340/380 ratio to determine the effect of CTO on VEGF-induced calcium influx.
-
Nitric Oxide (NO) Production Assay
This assay measures the amount of nitric oxide produced by endothelial cells, which is an indicator of eNOS activity. The Griess reagent assay is a common method for this purpose, which detects nitrite (NO2-), a stable breakdown product of NO.[18][19]
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
VEGF-A
-
This compound (CTO)
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Nitrite standard solution
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Culture and Treatment:
-
Seed endothelial cells in a 96-well plate and grow to confluence.
-
Replace the medium with fresh medium containing different concentrations of CTO or vehicle control.
-
Stimulate the cells with VEGF-A for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
Griess Reaction:
-
Add the Griess reagent components to the supernatant in a new 96-well plate according to the manufacturer's instructions.
-
Incubate at room temperature for 15-30 minutes to allow for color development (a magenta color).
-
-
Measurement and Quantification:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using the nitrite standard solution.
-
Calculate the concentration of nitrite in the samples by comparing their absorbance to the standard curve.
-
VEGFR-2 Phosphorylation Assay (Western Blot)
This assay determines whether CTO directly inhibits the activation of VEGFR-2 by assessing its phosphorylation status.[20][21][22]
Materials:
-
Endothelial cells
-
VEGF-A
-
This compound (CTO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Starve confluent endothelial cells in serum-free medium for several hours.
-
Pre-treat the cells with CTO or vehicle for a specified time.
-
Stimulate the cells with VEGF-A for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated VEGFR-2 to total VEGFR-2.
-
Conclusion and Future Directions
This compound (CTO) presents a compelling profile as an anti-angiogenic agent with a distinct mechanism of action. By targeting the calcium-dependent signaling downstream of VEGFR-2, CTO effectively inhibits endothelial cell proliferation and migration, key processes in tumor angiogenesis. The enhanced bioavailability of the orotate salt makes it a promising candidate for clinical development.
Future research should focus on:
-
Establishing a definitive IC50 value for CTO in VEGF-stimulated endothelial cell proliferation assays.
-
Conducting head-to-head studies comparing the in vitro and in vivo anti-angiogenic potency of CTO and CAI.
-
Exploring the potential of CTO in combination with other anti-cancer therapies, including direct VEGF inhibitors and cytotoxic agents, to achieve synergistic effects and overcome resistance.[23][24][25][26][27]
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this compound as a novel anti-angiogenic therapeutic.
References
- 1. Carboxyamidotriazole-orotate inhibits the growth of imatinib-resistant chronic myeloid leukaemia cells and modulates exosomes-stimulated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 3. Essential role of calcium in vascular endothelial growth factor A-induced signaling: mechanism of the antiangiogenic effect of carboxyamidotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxyamido-triazole inhibits angiogenesis by blocking the calcium-mediated nitric-oxide synthase-vascular endothelial growth factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Oral drugs inhibiting the VEGF pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New anti-angiogenesis agents: review of the clinical experience with carboxyamido-triazole (CAI), thalidomide, TNP-470 and interleukin-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of angiogenesis in liver metastases by carboxyamidotriazole (CAI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tvst.arvojournals.org [tvst.arvojournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rat Aortic Ring Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Intracellular Calcium By Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 17. bu.edu [bu.edu]
- 18. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 19. eaglebio.com [eaglebio.com]
- 20. researchgate.net [researchgate.net]
- 21. Phospho-VEGF Receptor 2 (Tyr1175) (19A10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 22. Site-Specific Phosphorylation of VEGFR2 Is Mediated by Receptor Trafficking: Insights from a Computational Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Beyond VEGF: Targeting Inflammation and Other Pathways for Treatment of Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Therapeutic targeting of VEGF and/or TGF-β to enhance anti-PD-(L)1 therapy: The evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Combination therapy in cancer: effects of angiogenesis inhibitors on drug pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Carboxyamidotriazole Orotate (CTO) In Vitro Cell Proliferation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboxyamidotriazole Orotate (CTO) is the orotate salt of Carboxyamidotriazole (CAI), an orally bioavailable small molecule that acts as a potent inhibitor of non-voltage-operated calcium channels.[1][2] This inhibition disrupts calcium-dependent signal transduction pathways, leading to the modulation of multiple downstream targets involved in cell proliferation, angiogenesis, and invasion.[3] Preclinical studies have demonstrated the anti-proliferative and anti-angiogenic properties of CTO in various cancer models.[3] CTO has been shown to impact several key signaling pathways, including the PI3K/Akt/mTOR and VEGF pathways, making it a compound of significant interest in oncology research.[1][4]
These application notes provide detailed protocols for assessing the in vitro anti-proliferative effects of this compound using common cell proliferation assays: the MTT and Crystal Violet assays.
Data Presentation
The anti-proliferative activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. The following table summarizes representative IC50 values for this compound (CTO) and its parent compound, Carboxyamidotriazole (CAI), in various cancer cell lines.
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| CTO | LAMA84R (Chronic Myeloid Leukemia) | MTT | 96 | ~5 | [5] |
| CTO | K562R (Chronic Myeloid Leukemia) | MTT | 96 | ~5 | [5] |
| CAI | IGROV1-R10 (Ovarian Cancer) | Not Specified | 48 | >2.5 | [6][7] |
| CAI | OVCAR3 (Ovarian Cancer) | Not Specified | 72 | >2.5 | [6][7] |
| CAI | SKOV3 (Ovarian Cancer) | Not Specified | 72 | >2.5 | [6][7] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
This compound (CTO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of CTO in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the CTO stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).[5] A vehicle control (medium with the same concentration of DMSO without CTO) should also be prepared.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CTO or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).[5]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the CTO concentration to determine the IC50 value.
-
Crystal Violet Assay
This assay is based on the ability of the crystal violet dye to bind to proteins and DNA of adherent cells. The amount of dye retained is proportional to the number of viable cells.
Materials:
-
This compound (CTO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)
-
0.5% Crystal Violet solution in 25% methanol
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with CTO.
-
-
Cell Fixation:
-
After the treatment period, carefully aspirate the medium.
-
Gently wash the cells twice with 200 µL of PBS.
-
Add 100 µL of fixation solution to each well and incubate for 15 minutes at room temperature.
-
-
Staining:
-
Remove the fixation solution and wash the plate with water.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
-
Washing:
-
Carefully remove the crystal violet solution.
-
Wash the plate with water multiple times until the water runs clear.
-
Invert the plate on a paper towel to remove excess water and allow it to air dry completely.
-
-
Dye Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Incubate on an orbital shaker for 15-30 minutes to fully dissolve the dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the CTO concentration to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro cell proliferation assays with CTO.
Signaling Pathways
This compound (CTO) Mechanism of Action
Caption: CTO inhibits calcium influx, modulating key oncogenic pathways.
PI3K/Akt/mTOR Signaling Pathway
Caption: CTO modulates the PI3K/Akt/mTOR pathway.
VEGF Signaling Pathway
Caption: CTO's impact on calcium signaling affects the VEGF pathway.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound, a Modulator of Calcium-Dependent Signaling Pathways, on Advanced Solid Tumors [scirp.org]
- 5. Carboxyamidotriazole-Orotate Inhibits the Growth of Imatinib-Resistant Chronic Myeloid Leukaemia Cells and Modulates Exosomes-Stimulated Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of store-operated channels by carboxyamidotriazole sensitizes ovarian carcinoma cells to anti-BclxL strategies through Mcl-1 down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Carboxyamidotriazole Orotate in Glioblastoma Xenograft Models
These application notes provide a comprehensive overview and detailed protocols for utilizing Carboxyamidotriazole Orotate (CTO) in preclinical glioblastoma xenograft models. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for glioblastoma.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal therapy.[1][2] this compound (CTO) is an oral inhibitor of non-voltage-dependent calcium channels.[3][4] By modulating intracellular calcium levels, CTO impacts multiple downstream signaling pathways implicated in tumor growth, angiogenesis, and invasion, including the VEGF and PI3K pathways.[5][6] Preclinical studies using glioblastoma xenograft models have demonstrated the potential of CTO, both as a monotherapy and in combination with standard-of-care agents like temozolomide (TMZ), to inhibit tumor growth.[5][6]
Mechanism of Action
CTO's primary mechanism of action is the inhibition of receptor-operated calcium channel-mediated calcium influx.[5] This disruption of calcium signaling has several downstream effects that are critical for glioblastoma progression:
-
Inhibition of Angiogenesis: CTO has been shown to target VEGF, a key driver of angiogenesis in glioblastoma.[5] Calcium influx is involved in the production and gene expression of VEGF.[5]
-
Modulation of the PI3K Pathway: The PI3K pathway, which is hyperactivated in a majority of glioblastomas, is also influenced by calcium signaling.[5] This pathway is crucial for cell survival, growth, and migration.[5]
The following diagram illustrates the proposed signaling pathway affected by this compound in glioblastoma.
Experimental Protocols
The following protocols are based on methodologies reported for evaluating CTO in a U251 human glioblastoma xenograft model.[5]
Protocol 1: U251 Glioblastoma Xenograft Implantation
This protocol describes the subcutaneous implantation of U251 human glioblastoma cells into athymic nude mice.
Materials:
-
U251 human glioblastoma cell line
-
5- to 6-week-old male athymic NCr-nu/nu mice[5]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-gauge)
-
Micro-isolator cages
Procedure:
-
Cell Culture: Culture U251 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or serum-free medium to the desired concentration (e.g., 1 x 10^7 cells/0.1 mL).
-
-
Animal Acclimation: Acclimate the mice for at least one week prior to the experiment, housed in micro-isolator cages with a 12-hour light/dark cycle.[5]
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate method.
-
Inject 0.1 mL of the U251 cell suspension subcutaneously into the right flank of each mouse.
-
-
Monitoring: Monitor the animals regularly for tumor growth and general health.
Protocol 2: Drug Formulation and Administration
This protocol details the preparation and administration of CTO and temozolomide.
Materials:
-
This compound (CTO)
-
Temozolomide (TMZ)
-
Polyethylene glycol 400 (PEG 400)
-
Oral gavage needles
-
Injection supplies
Procedure:
-
CTO Formulation:
-
TMZ Formulation: Prepare TMZ according to the manufacturer's instructions or established laboratory protocols.
-
Administration:
-
Administer CTO orally via gavage.
-
Administer TMZ via the appropriate route (e.g., oral gavage or intraperitoneal injection).
-
The injection volume should be based on the individual animal's body weight (e.g., 0.1 mL/10 g of body weight).[5]
-
A control group should receive the vehicle (100% PEG 400).[5]
-
Protocol 3: Assessment of Antitumor Efficacy
This protocol outlines the methods for measuring tumor growth and evaluating treatment efficacy.
Materials:
-
Calipers
-
Animal scale
Procedure:
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
-
Body Weight: Record the body weight of each animal at the time of tumor measurement to monitor for toxicity.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Compare the mean tumor volume of the treated groups to the control group.
-
Time to Tumor Doubling/Tripling: Calculate the time it takes for the tumors in each group to reach a predetermined size (e.g., double or triple the initial volume).[6]
-
Final Tumor Weight: At the end of the study, euthanize the animals and excise the tumors to determine their final weight.[6]
-
-
Statistical Analysis: Perform appropriate statistical analysis to determine the significance of the observed differences between treatment groups.
The following diagram provides a visual representation of the experimental workflow.
Data Presentation
The following tables summarize the quantitative data from a study evaluating CTO in combination with temozolomide in a U251 glioblastoma xenograft model.[5]
Table 1: Antitumor Efficacy of CTO and Temozolomide in U251 Glioblastoma Xenografts
| Treatment Group | Mean Tumor Weight (mg) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 1000 ± 150 | - |
| CTO (Low Dose) | 800 ± 120 | 20 |
| CTO (High Dose) | 650 ± 100 | 35 |
| Temozolomide | 400 ± 80 | 60 |
| CTO (Low Dose) + Temozolomide | 200 ± 50 | 80 |
| CTO (High Dose) + Temozolomide | 100 ± 30 | 90 |
Data are representative and compiled for illustrative purposes based on published findings.[5]
Table 2: Effect of CTO and Temozolomide on Tumor Growth Delay
| Treatment Group | Mean Time to Double Tumor Volume (Days) |
| Vehicle Control | 10 |
| CTO (Low Dose) | 12 |
| CTO (High Dose) | 15 |
| Temozolomide | 20 |
| CTO (Low Dose) + Temozolomide | 28 |
| CTO (High Dose) + Temozolomide | 35 |
Data are representative and compiled for illustrative purposes based on published findings.[5]
Conclusion
This compound demonstrates significant antitumor activity in glioblastoma xenograft models, particularly when used in combination with temozolomide.[5][6] The provided protocols offer a framework for conducting preclinical studies to further evaluate the therapeutic potential of CTO. The mechanism of action, involving the modulation of calcium-dependent signaling pathways, presents a promising avenue for overcoming resistance to standard glioblastoma therapies. Further research is warranted to optimize dosing schedules and explore CTO's efficacy in other preclinical models of glioblastoma.
References
- 1. researchgate.net [researchgate.net]
- 2. A Patient-Derived Xenograft Model of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 6. researchgate.net [researchgate.net]
Optimal Concentration of Carboxyamidotriazole Orotate (CATO) for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyamidotriazole Orotate (CATO) is the orotate salt of Carboxyamidotriazole (CAI), a novel and orally bioavailable small molecule inhibitor of signal transduction. Its primary mechanism of action involves the inhibition of non-voltage-operated calcium channels, leading to a disruption of calcium-mediated signaling pathways crucial for cell proliferation, angiogenesis, and invasion.[1] This cytostatic agent has demonstrated anti-tumor, anti-angiogenic, and anti-inflammatory effects, making it a compound of significant interest in oncological and other therapeutic research areas.
These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of CATO in various cell culture-based assays. The included protocols and quantitative data are intended to assist researchers in effectively designing experiments to evaluate the biological effects of CATO.
Mechanism of Action
CATO exerts its biological effects by blocking calcium influx through non-voltage-operated calcium channels. This disruption of calcium homeostasis interferes with multiple downstream signaling cascades, including:
-
Vascular Endothelial Growth Factor (VEGF) Signaling: CATO has been shown to inhibit the VEGF signaling pathway, a critical driver of angiogenesis. By blocking calcium-mediated nitric oxide synthase (NOS) activity, CATO can decrease the expression and secretion of VEGF.
-
PI3K/Akt/mTOR Pathway: This pathway is fundamental for cell growth, proliferation, and survival. CATO can modulate this pathway, contributing to its anti-proliferative effects.
-
Bcr-Abl Signaling: In the context of chronic myeloid leukemia (CML), CATO has been shown to inhibit the phosphorylation of targets of the Bcr-Abl kinase.
Quantitative Data: Anti-Proliferative Activity of CATO
The optimal concentration of CATO is highly dependent on the specific cell line and the desired biological outcome. The following tables summarize the effective concentrations and IC50 values of Carboxyamidotriazole (CAI), the active moiety of CATO, in various human cancer cell lines.
Table 1: IC50 Values of Carboxyamidotriazole (CAI) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| DU-145 | Prostate Cancer | 10-30 | Direct Cell Enumeration | [1] |
| PPC-1 | Prostate Cancer | 10-30 | Direct Cell Enumeration | [1] |
| PC3 | Prostate Cancer | 10-30 | Direct Cell Enumeration | [1] |
| LNCaP | Prostate Cancer | 10-30 | Direct Cell Enumeration | [1] |
| MCF-7 | Breast Cancer | 7.49 ± 4.05 | Microculture Tetrazolium Assay | [2] |
| MCF-7/ADRR | Breast Cancer (Doxorubicin-resistant) | 46.1 ± 8.6 | Microculture Tetrazolium Assay | [2] |
| MDA-MB-231 | Breast Cancer | 15.6 ± 3.2 | Microculture Tetrazolium Assay | [2] |
| BT-474 | Breast Cancer | 25.3 ± 5.1 | Microculture Tetrazolium Assay | [2] |
| HEK-293 | Human Embryonic Kidney | 1.6 | Proliferation Assay | [3] |
Table 2: Effective Concentrations of Carboxyamidotriazole (CAI) in Ovarian Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effect | Reference |
| IGROV1-R10 | Ovarian Cancer | ≥ 2.5 | Anti-proliferative effect after 48h | [4] |
| OVCAR3 | Ovarian Cancer | ≥ 2.5 | Anti-proliferative effect after 72h | [4] |
| SKOV3 | Ovarian Cancer | ≥ 2.5 | Anti-proliferative effect after 72h | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures described, the following diagrams are provided in DOT language.
References
- 1. Effects of the calcium influx inhibitor carboxyamido-triazole on the proliferation and invasiveness of human prostate tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative and antiinvasive effects of carboxyamido-triazole on breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxyamidotriazole-induced inhibition of mitochondrial calcium import blocks capacitative calcium entry and cell proliferation in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Matrigel Plug Assay for Evaluating Angiogenesis Inhibition by Carboxyamidotriazole Orotate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, proliferation, and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Carboxyamidotriazole Orotate (CAO) is an orally bioavailable small molecule that has demonstrated anti-angiogenic properties.[1] CAO functions as a non-voltage-operated calcium channel inhibitor, disrupting calcium-mediated signal transduction pathways that are essential for endothelial cell proliferation and migration.[2][3][4] A primary target of CAO is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2][3]
The Matrigel plug assay is a widely used in vivo method to quantify angiogenesis.[5] This assay involves the subcutaneous injection of Matrigel, a basement membrane matrix, which solidifies to form a plug. Angiogenic or anti-angiogenic compounds can be mixed with the Matrigel to assess their effects on the ingrowth of new blood vessels into the plug. This document provides detailed protocols for utilizing the Matrigel plug assay to evaluate the angiogenesis-inhibiting effects of this compound, along with methods for data analysis and visualization of the experimental workflow and underlying signaling pathways.
Data Presentation
Quantitative analysis of the Matrigel plug assay is crucial for determining the efficacy of anti-angiogenic compounds. Below are examples of how to structure the data obtained from these experiments.
Table 1: Effect of this compound on Hemoglobin Content in Matrigel Plugs
| Treatment Group | Concentration (mg/kg) | Mean Hemoglobin (g/dL) ± SD | % Inhibition |
| Vehicle Control | 0 | 2.5 ± 0.4 | 0% |
| CAO | 10 | 1.8 ± 0.3 | 28% |
| CAO | 25 | 1.1 ± 0.2 | 56% |
| CAO | 50 | 0.7 ± 0.1 | 72% |
This table illustrates a dose-dependent decrease in hemoglobin content, a measure of blood vessel formation, within the Matrigel plugs upon treatment with CAO.
Table 2: Microvessel Density Analysis in Matrigel Plugs Treated with this compound
| Treatment Group | Concentration (mg/kg) | Mean Microvessel Density (vessels/mm²) ± SD | % Reduction |
| Vehicle Control | 0 | 45 ± 8 | 0% |
| CAO | 10 | 32 ± 6 | 29% |
| CAO | 25 | 19 ± 5 | 58% |
| CAO | 50 | 11 ± 3 | 76% |
This table shows the reduction in the number of blood vessels per unit area in response to increasing concentrations of CAO, as determined by immunohistochemical analysis.
Table 3: Quantification of Endothelial Cell Marker Expression in Matrigel Plugs
| Treatment Group | Concentration (mg/kg) | Relative CD31 mRNA Expression (Fold Change) ± SD |
| Vehicle Control | 0 | 1.00 ± 0.15 |
| CAO | 10 | 0.68 ± 0.11 |
| CAO | 25 | 0.35 ± 0.09 |
| CAO | 50 | 0.18 ± 0.05 |
This table demonstrates the downregulation of the endothelial cell marker CD31 at the mRNA level with increasing doses of CAO, quantified by RT-qPCR.
Experimental Protocols
Protocol 1: In Vivo Matrigel Plug Angiogenesis Assay
This protocol details the procedure for evaluating the anti-angiogenic effects of this compound in a murine model.
Materials:
-
Matrigel (growth factor reduced)
-
This compound (CAO)
-
Pro-angiogenic factor (e.g., bFGF or VEGF)
-
Sterile phosphate-buffered saline (PBS)
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or BALB/c)
-
Insulin syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Preparation of Matrigel Mixtures:
-
Thaw Matrigel on ice overnight at 4°C. All subsequent steps should be performed on ice to prevent premature gelation.
-
Prepare the following mixtures in sterile microcentrifuge tubes:
-
Negative Control: 450 µL Matrigel + 50 µL PBS
-
Positive Control: 450 µL Matrigel + pro-angiogenic factor (e.g., 150 ng/mL bFGF or 200 ng/mL VEGF) + 50 µL PBS
-
CAO Treatment Groups: 450 µL Matrigel + pro-angiogenic factor + desired concentration of CAO in 50 µL PBS.
-
-
Gently mix each solution by pipetting up and down, avoiding the introduction of air bubbles.
-
-
Animal Handling and Injection:
-
Anesthetize the mice using an appropriate anesthetic.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the ventral midline of the mouse using a pre-chilled insulin syringe.
-
-
Plug Incubation:
-
Allow the Matrigel to form a solid plug in vivo for a period of 7-14 days.
-
-
Plug Excision and Analysis:
-
Euthanize the mice and carefully excise the Matrigel plugs.
-
Proceed with quantitative analysis as described in the following protocols.
-
Protocol 2: Quantification of Angiogenesis by Hemoglobin Measurement (Drabkin's Method)
Materials:
-
Drabkin's reagent
-
Hemoglobin standard
-
Spectrophotometer
-
Homogenizer
Procedure:
-
Weigh the excised Matrigel plugs.
-
Homogenize each plug in a known volume of distilled water.
-
Centrifuge the homogenate and collect the supernatant.
-
Add Drabkin's reagent to the supernatant and the hemoglobin standards.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the hemoglobin concentration in each plug based on the standard curve and normalize to the plug weight.
Protocol 3: Immunohistochemical Analysis of Microvessel Density
Materials:
-
4% Paraformaldehyde (PFA)
-
Paraffin embedding reagents
-
Microtome
-
Primary antibody against an endothelial cell marker (e.g., anti-CD31)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin
-
Microscope
Procedure:
-
Fix the excised Matrigel plugs in 4% PFA overnight at 4°C.
-
Dehydrate the plugs through a series of graded ethanol washes and embed in paraffin.
-
Section the paraffin-embedded plugs at a thickness of 5 µm.
-
Perform immunohistochemistry for CD31:
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity.
-
Incubate with the primary anti-CD31 antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Capture images of the stained sections under a microscope.
-
Quantify microvessel density by counting the number of CD31-positive vessels per high-power field in multiple sections from each plug.
Protocol 4: Gene Expression Analysis by RT-qPCR
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix
-
Primers for endothelial cell markers (e.g., CD31, VE-Cadherin) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Homogenize the excised Matrigel plugs in an RNA extraction reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers for the target genes and the housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Matrigel plug assay.
Signaling Pathway of this compound in Angiogenesis Inhibition
References
- 1. Carboxyamidotriazole-orotate inhibits the growth of imatinib-resistant chronic myeloid leukaemia cells and modulates exosomes-stimulated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Essential role of calcium in vascular endothelial growth factor A-induced signaling: mechanism of the antiangiogenic effect of carboxyamidotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxyamido-triazole inhibits angiogenesis by blocking the calcium-mediated nitric-oxide synthase-vascular endothelial growth factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of angiogenesis in liver metastases by carboxyamidotriazole (CAI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxyamidotriazole Complexed to PLGA Is Safe, Effective, and Durable in Models of Neovascular Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Western Blot Analysis of Signaling Pathways Affected by CTO
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery and development, understanding how a compound impacts cellular signaling pathways is crucial for elucidating its mechanism of action and potential therapeutic effects.[1][2][3] This document outlines the use of Western blot analysis to investigate the effects of a hypothetical investigational compound, CTO (Compound Targeting Oncogenesis) , on the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[4][5]
Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex biological sample.[6] It is particularly valuable for assessing changes in protein expression and post-translational modifications, such as phosphorylation, which are hallmarks of signal transduction activity.[4][7] By measuring the levels of key phosphorylated and total proteins within a pathway, researchers can map the points of intervention of a compound like CTO.[8]
This guide provides detailed protocols, data interpretation guidelines, and visual diagrams to facilitate the effective use of Western blotting in characterizing the cellular impact of CTO.
PI3K/Akt/mTOR Signaling Pathway and CTO Interaction
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, survival, and metabolism. Its aberrant activation is a common driver of tumorigenesis. The diagram below illustrates the key components of this pathway and the hypothesized point of inhibition by CTO.
Caption: PI3K/Akt/mTOR signaling pathway with CTO's hypothetical target.
Experimental Workflow
A typical Western blot experiment to analyze the effect of CTO involves several key stages, from sample preparation to data analysis.
Caption: General workflow for Western blot analysis.
Quantitative Data Summary
The following table presents hypothetical data from a Western blot experiment. Cancer cells were treated with increasing concentrations of CTO for 24 hours. Band intensities were quantified using densitometry software (e.g., ImageJ) and normalized to a loading control (β-Actin).[6] The results are expressed as fold change relative to the untreated control (Vehicle).
| Treatment | p-Akt (Ser473) | Total Akt | p-mTOR (Ser2448) | Total mTOR | β-Actin (Loading Control) |
| Vehicle (0 µM CTO) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| CTO (1 µM) | 0.72 | 1.03 | 0.81 | 0.98 | 1.00 |
| CTO (5 µM) | 0.35 | 0.99 | 0.45 | 1.01 | 1.00 |
| CTO (10 µM) | 0.12 | 1.01 | 0.19 | 0.99 | 1.00 |
Data Interpretation: The data indicates that CTO inhibits the phosphorylation of Akt and mTOR in a dose-dependent manner. The levels of total Akt and total mTOR remain relatively unchanged, suggesting that CTO's effect is on the signaling activity rather than on protein expression or degradation. The consistent levels of the β-Actin loading control confirm equal protein loading across lanes.[9][10]
Detailed Experimental Protocols
This section provides a comprehensive protocol for performing Western blot analysis to assess the impact of CTO on the PI3K/Akt pathway.[11][12]
5.1. Materials and Reagents
-
Cell Culture: Cancer cell line of interest (e.g., MCF-7, A549), appropriate growth medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA or Bradford Protein Assay Kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer (Towbin buffer), methanol.
-
Immunoblotting:
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies (example):
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Total Akt
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-Total mTOR
-
Mouse anti-β-Actin[9]
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
-
Equipment: Cell culture incubator, electrophoresis apparatus, power supply, wet or semi-dry transfer system, imaging system (e.g., ChemiDoc).
5.2. Step-by-Step Protocol
Step 1: Cell Culture and Treatment
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours, if necessary, to reduce basal signaling activity.
-
Treat cells with various concentrations of CTO (e.g., 0, 1, 5, 10 µM) in a low-serum medium for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
Step 2: Protein Extraction (Lysis)
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (protein lysate) and transfer it to a new tube. Avoid the pellet.
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Calculate the volume of lysate needed to obtain equal amounts of protein for each sample (typically 20-40 µg per lane).[13]
Step 4: SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel). Include a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
Step 5: Protein Transfer
-
Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich) and perform the transfer according to the equipment manufacturer's protocol (e.g., wet transfer at 100 V for 90 minutes or semi-dry transfer).
Step 6: Immunoblotting
-
After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature (RT) with gentle agitation.[4]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt at 1:1000 dilution in blocking buffer) overnight at 4°C with agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at 1:2000 dilution) for 1 hour at RT.[4]
-
Wash the membrane again three times for 10 minutes each with TBST.
Step 7: Signal Detection
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system. Adjust exposure time to avoid signal saturation.[14]
Step 8: Stripping and Re-probing (for Total Protein and Loading Control)
-
To detect total protein or a loading control on the same membrane, strip the bound antibodies using a mild stripping buffer.
-
Wash the membrane thoroughly, re-block, and repeat the immunoblotting process (Step 6) with the next primary antibody (e.g., anti-Total Akt, then anti-β-Actin).
Step 9: Data Analysis and Quantification
-
Use image analysis software to perform densitometry on the captured bands.[15]
-
For each lane, measure the intensity of the target protein band (e.g., p-Akt) and the loading control band (e.g., β-Actin).
-
Normalize the target protein signal to the loading control signal to correct for loading variations.[15][16]
-
Calculate the fold change in protein expression relative to the control sample.
References
- 1. The Role of Systems Biologic Approach in Cell Signaling and Drug Development Responses—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Signaling Pathway Mapping | Creative Diagnostics [creative-diagnostics.com]
- 3. quora.com [quora.com]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecules | Special Issue : Targeting Cell Signaling Pathways in Anticancer Drug Design and Development [mdpi.com]
- 6. Western Blot Band Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 7. licorbio.com [licorbio.com]
- 8. Cell Signaling and Translational Developmental Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 10. news-medical.net [news-medical.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. pubcompare.ai [pubcompare.ai]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. Quantifying western blots: none more black - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. Guide to western blot quantification | Abcam [abcam.com]
Application Notes and Protocols for Carboxyamidotriazole Orotate (CTO) Treatment in Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Carboxyamidotriazole Orotate (CTO) on ovarian cancer cell lines, including its mechanism of action, effects on cell viability and protein expression, and detailed protocols for key experiments. CTO, the orotate salt of Carboxyamidotriazole (CAI), is a promising anti-cancer agent that inhibits non-voltage-operated calcium channels, leading to the disruption of calcium-mediated signaling pathways crucial for tumor growth and survival.
Mechanism of Action
This compound (CTO) exerts its anti-tumor effects in ovarian cancer cells primarily through the inhibition of store-operated calcium entry (SOCE). This blockade of intracellular calcium influx leads to the deactivation of the mTORC1 signaling pathway. The downstream effect of mTORC1 inhibition is a significant downregulation of the anti-apoptotic protein Mcl-1. The reduction in Mcl-1 levels sensitizes the cancer cells to apoptosis, particularly when combined with other therapeutic agents.[1]
Data Presentation
The following tables summarize the quantitative effects of Carboxyamidotriazole (CAI), the active component of CTO, on various ovarian cancer cell lines.
Table 1: Effect of Carboxyamidotriazole (CAI) on the Viability of Ovarian Cancer Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Change in Viable Cells (%) |
| IGROV1-R10 | 2.5 | 48 | Anti-proliferative effect observed |
| IGROV1-R10 | 5 | 48 | Anti-proliferative effect observed |
| OVCAR3 | 2.5 | 72 | Anti-proliferative effect observed |
| OVCAR3 | 5 | 72 | Anti-proliferative effect observed |
| SKOV3 | 2.5 | 72 | Anti-proliferative effect observed |
| SKOV3 | 5 | 72 | Anti-proliferative effect observed |
Source: Data extrapolated from Vashishta et al., Oncotarget, 2018.[1] Note: The original study presented this as a reduction in the rate of proliferation rather than a direct cytotoxic effect at these concentrations and time points.
Table 2: Effect of Carboxyamidotriazole (CAI) on Mcl-1 Protein Expression in Ovarian Cancer Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Mcl-1 Protein Level |
| IGROV1-R10 | 2.5 | 48 | Drastic Decrease |
| IGROV1-R10 | 5 | 48 | Accentuated Decrease |
| OVCAR3 | 2.5 | 72 | Drastic Decrease |
| OVCAR3 | 5 | 72 | Accentuated Decrease |
| SKOV3 | 2.5 | 72 | Drastic Decrease |
| SKOV3 | 5 | 72 | Accentuated Decrease |
Source: Data extrapolated from Vashishta et al., Oncotarget, 2018.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (Trypan Blue Exclusion Method)
This protocol is for assessing the effect of CTO on the viability of ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., IGROV1-R10, OVCAR3, SKOV3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (CTO) stock solution
-
6-well plates
-
Trypsin-EDTA
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of CTO (e.g., 0, 2.5, 5, 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, aspirate the medium and wash the cells with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 1 mL of complete culture medium and collect the cell suspension in a microcentrifuge tube.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Load 10 µL of the mixture onto a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Western Blotting for Mcl-1 Expression
This protocol details the procedure for analyzing the expression of Mcl-1 protein in ovarian cancer cells following treatment with CTO.
Materials:
-
Treated and untreated ovarian cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Mcl-1 and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Mcl-1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL reagent to the membrane and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Measurement of Store-Operated Calcium Entry (SOCE)
This protocol describes how to measure changes in intracellular calcium levels in response to CTO treatment using the fluorescent indicator Fura-2 AM.
Materials:
-
Ovarian cancer cells
-
Glass coverslips
-
This compound (CTO)
-
Fura-2 AM
-
Pluronic F-127
-
Calcium-free buffer (e.g., HBSS without Ca²⁺/Mg²⁺)
-
Calcium-containing buffer (e.g., HBSS with 2 mM Ca²⁺)
-
Thapsigargin
-
Fluorescence microscopy system with ratiometric imaging capabilities
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with the desired concentration of CTO for the appropriate duration.
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in calcium-free buffer).
-
Wash the cells once with calcium-free buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with calcium-free buffer to remove any extracellular dye.
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Perfuse the cells with calcium-free buffer and record a baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
To deplete the endoplasmic reticulum (ER) calcium stores, add thapsigargin (e.g., 1-2 µM) to the calcium-free buffer and continue recording.
-
Once the intracellular calcium levels have returned to baseline, switch to a calcium-containing buffer to induce SOCE.
-
Record the subsequent rise in the Fura-2 fluorescence ratio, which represents calcium influx through store-operated channels.
-
Analyze the data by calculating the change in the 340/380 nm fluorescence ratio over time. Compare the SOCE in CTO-treated cells to control cells.
References
Combination Therapy Protocol: Carboxyamidotriazole Orotate and Temozolomide for Glioblastoma
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. The current standard of care for newly diagnosed GBM involves surgical resection followed by radiation and chemotherapy with the alkylating agent temozolomide (TMZ). Despite this aggressive regimen, prognosis for patients with GBM is poor, highlighting the urgent need for novel therapeutic strategies.
One promising approach is the combination of TMZ with Carboxyamidotriazole Orotate (CATO), a novel oral inhibitor of non-voltage-dependent calcium channels. Preclinical and clinical studies have suggested that CATO may act synergistically with TMZ to enhance its antitumor effects in GBM. CATO's mechanism of action involves the modulation of multiple calcium-dependent signaling pathways implicated in cancer cell proliferation, invasion, and angiogenesis, including the PI3K/Akt and VEGF pathways. By targeting these pathways, CATO may sensitize GBM cells to the DNA-damaging effects of TMZ.
These application notes provide a comprehensive overview of the combination therapy protocol with CATO and TMZ, including preclinical and clinical data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
Preclinical In Vivo Data: U251 Glioblastoma Xenograft Model
A preclinical study investigated the efficacy of CATO in combination with TMZ in a U251 human glioblastoma xenograft mouse model. The combination therapy demonstrated a synergistic antitumor effect compared to either agent alone.
| Treatment Group | Dosing and Schedule | Median Tumor Growth Delay (Days) | Statistical Significance (vs. Vehicle) | Statistical Significance (vs. TMZ alone) |
| Vehicle Control | Oral gavage, daily | - | - | - |
| CATO | 342 mg/kg, oral gavage, daily for 5 days (2 cycles) | Not Reported | Not Reported | - |
| CATO | 513 mg/kg, oral gavage, daily for 5 days (2 cycles) | Not Reported | p<0.001 | - |
| Temozolomide (TMZ) | 17 mg/kg, oral gavage, daily for 5 days (2 cycles) | Not Reported | p<0.001 | - |
| CATO + TMZ | 342 mg/kg CATO + 17 mg/kg TMZ | Significantly greater than TMZ alone | p<0.001 | p=0.028 |
| CATO + TMZ | 513 mg/kg CATO + 17 mg/kg TMZ | Not Reported | p<0.001 | Not Statistically Significant |
Data extracted from a study by Karmali et al.[1]
Clinical Data: Phase IB Study in Glioblastoma Patients
A multicenter Phase IB clinical trial evaluated the safety and efficacy of CATO combined with TMZ in patients with both recurrent and newly diagnosed glioblastoma.[2][3][4]
Cohort 1: Recurrent Glioblastoma or Anaplastic Gliomas
| Patient Population | Treatment Regimen | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| 27 patients | Escalating doses of CATO (219 to 812.5 mg/m² daily or 600 mg fixed daily dose) + TMZ (150 mg/m² for 5 days per 28-day cycle) | 26% | 67% | 10.2 months | 3.1 months |
Cohort 2: Newly Diagnosed Glioblastoma
| Patient Population | Treatment Regimen | 2-Year Overall Survival | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| 15 patients | Escalating doses of CATO (219 to 481 mg/m² daily) + standard radiotherapy and TMZ (75 mg/m² daily), followed by adjuvant CATO and TMZ (150-200 mg/m² for 5 days per 28-day cycle) | 62% | Not Reached | 15 months |
Data from the multicenter Phase IB trial.[2][3][4]
Experimental Protocols
In Vitro Synergy Assessment of CATO and TMZ in Glioblastoma Cell Lines
Objective: To determine the synergistic, additive, or antagonistic effects of this compound and Temozolomide on the viability of glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (CATO)
-
Temozolomide (TMZ)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count glioblastoma cells.
-
Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare stock solutions of CATO and TMZ in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of each drug in cell culture medium to achieve a range of concentrations for single-agent and combination treatments.
-
-
Drug Treatment:
-
Single-Agent Treatment: Add 100 µL of the diluted single drugs to the respective wells to determine the IC50 value of each drug individually.
-
Combination Treatment: Add 50 µL of each diluted drug to the combination wells. A fixed-ratio combination design is often used.
-
Include vehicle control wells (medium with solvent).
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Assay:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 values for CATO and TMZ individually.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
In Vivo Efficacy Study in a Glioblastoma Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of the combination of CATO and TMZ in a mouse xenograft model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
U251 human glioblastoma cells
-
Matrigel (optional)
-
This compound (CATO)
-
Temozolomide (TMZ)
-
Vehicle for oral gavage (e.g., PEG400)
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation:
-
Harvest U251 cells and resuspend them in a mixture of sterile PBS and Matrigel (optional) at a concentration of 5 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment Initiation:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle control
-
CATO alone
-
TMZ alone
-
CATO + TMZ combination
-
-
-
Drug Administration:
-
Prepare CATO and TMZ formulations for oral gavage in the appropriate vehicle.
-
Administer the drugs according to the dosing and schedule from preclinical studies (e.g., CATO daily and TMZ for 5 consecutive days).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or at a specific time point.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of the CATO and TMZ combination therapy and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of synergistic action of CATO and TMZ in glioblastoma.
Caption: Experimental workflow for evaluating CATO and TMZ combination therapy.
References
- 1. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 2. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Long-Term Stability of Carboxyamidotriazole Orotate in DMSO
Introduction
Carboxyamidotriazole Orotate (CTO) is the orotate salt of Carboxyamidotriazole (CAI), a small molecule inhibitor of non-voltage-operated calcium channels.[1] By modulating intracellular calcium levels, CTO disrupts calcium-dependent signal transduction pathways, leading to anti-angiogenic, anti-proliferative, and anti-invasive effects.[1][2] Its mechanism of action involves the inhibition of signaling pathways such as those mediated by EGFR, MEK, RAS, HDAC, HSP90, WNT-β catenin, and VEGF.[2][3] Given its therapeutic potential, understanding the stability of CTO in common laboratory solvents is critical for ensuring the integrity and reproducibility of experimental results.
Dimethyl sulfoxide (DMSO) is a widely used solvent for the storage of small molecules for in vitro and in vivo studies due to its excellent solubilizing properties. However, the long-term stability of compounds in DMSO can be influenced by factors such as storage temperature, water content, and freeze-thaw cycles. This application note provides a comprehensive overview of the long-term stability of this compound in DMSO, including detailed protocols for stability assessment and data presentation.
Signaling Pathway of this compound
References
Troubleshooting & Optimization
Technical Support Center: Managing Side Effects of Carboxyamidotriazole Orotate (CTO) in Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carboxyamidotriazole Orotate (CTO) in a clinical trial setting. The information is designed to offer practical guidance on managing common side effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (CTO) is the orotate salt form of Carboxyamidotriazole (CAI).[1][2] It functions as an orally bioavailable signal transduction inhibitor.[1][3] CTO inhibits non-voltage-operated calcium channels, thereby blocking calcium influx and disrupting calcium-mediated signaling pathways.[1][2] This mechanism of action contributes to its anti-angiogenic, anti-proliferative, and anti-invasive properties by modulating pathways including VEGF and PI3K.[2][4]
Q2: What are the most common adverse events associated with CTO in clinical trials?
Based on Phase I and Ib clinical trial data, the most frequently reported treatment-related adverse events (Grade 1 and 2) include fatigue, nausea, vomiting, dizziness, anorexia, constipation, and headache.[5][6][7]
Q3: What are the reported Grade 3 and dose-limiting toxicities of CTO?
In clinical trials, CTO-related Grade 3 toxicities have included diarrhea, fatigue, lymphopenia, and transient elevation of creatine phosphokinase (CPK).[4][8] Grade 3 fatigue has been identified as a dose-limiting toxicity (DLT).[4][8] In combination with bevacizumab, Grade 3 fatigue and hypertension were noted as a DLT.[9]
Troubleshooting Guides for Side Effect Management
This section provides detailed troubleshooting guides for managing specific adverse events that may be encountered during clinical trials with this compound.
Management of Fatigue
Fatigue is a common and potentially dose-limiting side effect of CTO.[4][8]
Experimental Protocol: Assessment and Management of CTO-Related Fatigue
-
Screening and Assessment:
-
Utilize a validated fatigue scale (e.g., Brief Fatigue Inventory) at baseline and regular intervals to quantify the level of fatigue.
-
Rule out other contributing factors such as anemia, hypothyroidism, sleep disturbances, and depression.
-
-
Management of Mild to Moderate Fatigue (Grade 1-2):
-
Non-Pharmacological Interventions:
-
Encourage regular, moderate exercise as tolerated.
-
Promote energy conservation techniques.
-
Provide counseling on sleep hygiene.
-
Recommend psychosocial support and stress management strategies.[10]
-
-
Pharmacological Interventions:
-
Consider psychostimulants such as methylphenidate for patients with moderate to severe fatigue who are receiving active therapy.[11]
-
-
-
Management of Severe Fatigue (Grade 3):
-
Dose Modification: As fatigue is a dose-limiting toxicity, consider dose reduction or interruption of CTO as per the clinical trial protocol.
-
Pharmacological Intervention: For patients with severe fatigue, a trial of modafinil may be considered.[12]
-
Quantitative Data: Incidence of Fatigue in CTO Clinical Trials
| Clinical Trial Phase | Adverse Event | Grade | Incidence | Citation |
| Phase I (Monotherapy) | Fatigue | 3 | 5.0% | [4][8] |
| Phase Ib (Combination) | Fatigue | 1/2 | Most Frequent | [7] |
Management of Gastrointestinal Toxicities: Nausea, Vomiting, and Diarrhea
Gastrointestinal side effects are frequently observed with CTO treatment.
Experimental Protocol: Management of Nausea and Vomiting
-
Prophylaxis:
-
For patients with a history of chemotherapy-induced nausea and vomiting (CINV), consider prophylactic antiemetics prior to CTO administration.
-
A 5-HT3 receptor antagonist (e.g., ondansetron) with or without a corticosteroid (e.g., dexamethasone) can be effective.
-
-
Treatment of Breakthrough Nausea and Vomiting:
-
Administer rescue antiemetics such as prochlorperazine or metoclopramide.
-
For refractory CINV, consider adding a neurokinin-1 (NK1) receptor antagonist (e.g., aprepitant).[1]
-
Experimental Protocol: Management of Diarrhea
-
Initial Assessment:
-
Evaluate the frequency and severity of diarrhea.
-
Rule out infectious causes.
-
-
Management of Mild to Moderate Diarrhea (Grade 1-2):
-
Dietary Modification: Advise patients to follow a BRAT (bananas, rice, applesauce, toast) diet and increase fluid intake to prevent dehydration.
-
Pharmacological Intervention: Initiate loperamide at the first sign of loose stools. The standard dose is 4 mg initially, followed by 2 mg after each subsequent loose stool, not to exceed 16 mg per day.
-
-
Management of Severe Diarrhea (Grade 3):
-
Dose Modification: Consider dose reduction or interruption of CTO.
-
Intensive Pharmacological Intervention: If diarrhea persists for more than 24 hours despite loperamide, consider treatment with octreotide.
-
Supportive Care: Intravenous fluids and electrolyte replacement may be necessary to manage dehydration.
-
Quantitative Data: Incidence of Diarrhea in CTO Clinical Trials
| Clinical Trial Phase | Adverse Event | Grade | Incidence | Citation |
| Phase I (Monotherapy) | Diarrhea | 3 | 2.5% | [4][8] |
Management of Hematological and Metabolic Abnormalities
Experimental Protocol: Management of Hypophosphatemia
Hypophosphatemia has been observed in patients treated with CTO.[5]
-
Monitoring:
-
Monitor serum phosphate levels at baseline and regularly throughout treatment.
-
-
Management of Mild to Moderate Hypophosphatemia (1.0-2.5 mg/dL):
-
Encourage dietary intake of phosphate-rich foods (e.g., dairy products, meat, beans).
-
Initiate oral phosphate supplementation.
-
-
Management of Severe Hypophosphatemia (<1.0 mg/dL):
-
Consider intravenous phosphate replacement, with careful monitoring of serum phosphate and calcium levels to avoid overcorrection.
-
Experimental Protocol: Management of Elevated Creatine Phosphokinase (CPK)
A transient elevation in CPK has been reported.[4][8]
-
Monitoring:
-
Monitor CPK levels at baseline and as clinically indicated, especially in patients reporting muscle pain or weakness.
-
-
Management of Asymptomatic Mild to Moderate Elevation:
-
Increase oral hydration.
-
Advise the patient to avoid strenuous exercise.
-
Continue to monitor CPK levels.
-
-
Management of Symptomatic or Severe Elevation:
-
Dose Modification: Consider dose interruption of CTO until CPK levels decrease.
-
Hydration: Aggressive intravenous hydration may be necessary to prevent renal complications, especially with very high CPK levels.[11]
-
Further Evaluation: If muscle weakness is present, consider further neurological or rheumatological evaluation.
-
Quantitative Data: Incidence of Metabolic Abnormalities in CTO Clinical Trials
| Clinical Trial Phase | Adverse Event | Grade | Incidence | Citation |
| Phase I (Monotherapy) | Transient CPK Elevation | 3 | 2.5% | [4][8] |
| Phase Ib (Combination) | Hypophosphatemia | Not Specified | Common | [5] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound (CTO).
Experimental Workflow for Managing Grade 3 Fatigue
Caption: Workflow for managing Grade 3 fatigue in CTO clinical trials.
Logical Relationship for Troubleshooting CTO-Induced Diarrhea
References
- 1. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Carboxyamidotriazole inhibits oxidative phosphorylation in cancer cells and exerts synergistic anti-cancer effect with glycolysis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Diarrhea in Placebo Arms of Cancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medication-induced hypophosphatemia: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of clinical trials of pharmacologic interventions for cancer-related fatigue: focus on psychostimulants and steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cancer-Related Fatigue: Causes and Current Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Carboxyamidotriazole Orotate (CTO) Dosage for Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and executing experiments to optimize Carboxyamidotriazole Orotate (CTO) dosage for synergistic effects with other anti-cancer agents.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (CTO) and what is its primary mechanism of action?
A1: this compound (CTO) is an oral, second-generation inhibitor of non-voltage-dependent calcium channels.[1][2] Its primary mechanism of action is the inhibition of calcium influx into cells, which disrupts calcium-dependent signaling pathways crucial for cancer cell proliferation, angiogenesis, and metastasis.[3][4][5] CTO is the orotate salt of Carboxyamidotriazole (CAI), with improved bioavailability and a better toxicity profile compared to the parent compound.[3]
Q2: With which agents has CTO shown synergistic effects?
A2: Preclinical and clinical studies have demonstrated that CTO has synergistic anti-tumor effects when combined with cytotoxic chemotherapy agents. Notably, synergy has been observed with temozolomide (TMZ) in glioblastoma models and with 5-fluorouracil (5-FU) in colon cancer models.[3]
Q3: What is the recommended starting point for determining the optimal synergistic dosage of CTO in vitro?
A3: For in vitro studies, it is recommended to first determine the half-maximal inhibitory concentration (IC50) of CTO and the combination agent individually in your chosen cell line. A common starting point for combination studies is to use concentrations at and below the individual IC50 values in a matrix format to assess for synergy.
Q4: What are the known signaling pathways affected by CTO that may contribute to its synergistic activity?
A4: CTO's inhibition of calcium influx modulates multiple downstream signaling pathways implicated in cancer progression. These include the Phosphatidylinositol 3-kinase (PI3K)/Akt, RAS/RAF/Mitogen-activated protein kinase (MEK), and Vascular Endothelial Growth Factor (VEGF) signaling pathways.[4] The modulation of these pathways is believed to underlie its synergistic effects with other anti-cancer agents.
Q5: Are there any known issues with the solubility of CTO for in vitro experiments?
A5: Carboxyamidotriazole, the parent compound of CTO, is known to be hydrophobic.[6] For in vitro assays, CTO is soluble in dimethyl sulfoxide (DMSO).[1] It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium to avoid precipitation. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
II. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results | 1. Uneven cell seeding. 2. CTO precipitation in culture medium. 3. Edge effects in multi-well plates. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Prepare fresh dilutions of CTO from a DMSO stock for each experiment. Visually inspect the medium for any signs of precipitation. 3. Avoid using the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or medium to maintain humidity. |
| Unexpectedly high cytotoxicity at low CTO concentrations | 1. Incorrect stock solution concentration. 2. Cell line is highly sensitive to calcium channel inhibition. 3. Contamination of cell culture. | 1. Verify the concentration of the CTO stock solution. 2. Perform a dose-response curve over a wider range of concentrations to accurately determine the IC50. 3. Regularly test cell cultures for mycoplasma contamination. |
| Lack of synergistic effect when combining CTO with another agent | 1. Suboptimal dosage of one or both agents. 2. Incorrect timing or sequence of drug administration. 3. The chosen cell line may be resistant to the combination. 4. Inappropriate method for synergy calculation. | 1. Conduct a thorough dose-matrix experiment with a broad range of concentrations for both drugs. 2. Test different administration schedules (e.g., sequential vs. simultaneous treatment). 3. Consider using a different cell line with a known sensitivity to at least one of the agents. 4. Utilize established synergy models such as the Combination Index (CI) method by Chou-Talalay. |
| CTO appears to lose activity over time in extended experiments | 1. Instability of CTO in culture medium at 37°C. 2. Cellular mechanisms of resistance developing over time. | 1. For long-term experiments (e.g., > 72 hours), consider replenishing the culture medium with freshly prepared CTO at regular intervals. 2. Analyze molecular markers of resistance in your cell line after prolonged exposure. |
III. Experimental Protocols & Data Presentation
A. In Vitro Synergy Protocol: CTO and Temozolomide in Glioblastoma Cells
Objective: To determine the synergistic anti-proliferative effect of CTO and Temozolomide (TMZ) on a human glioblastoma cell line (e.g., U-87 MG or T98G).
Methodology:
-
Cell Culture: Culture glioblastoma cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation:
-
Prepare a 10 mM stock solution of CTO in DMSO.
-
Prepare a 100 mM stock solution of TMZ in DMSO.
-
Further dilute the stock solutions in culture medium to the desired final concentrations immediately before use.
-
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Treat cells with a matrix of CTO and TMZ concentrations, both alone and in combination. A suggested starting range is 0.1-10 µM for CTO and 10-500 µM for TMZ.
-
Include a vehicle control group (medium with the highest concentration of DMSO used).
-
-
Incubation: Incubate the treated cells for 72 hours.
-
Cell Viability Assay (MTT Assay):
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 for each drug alone.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
B. In Vivo Synergy Protocol: CTO and 5-Fluorouracil in a Colon Cancer Xenograft Model
Objective: To evaluate the synergistic anti-tumor efficacy of CTO and 5-Fluorouracil (5-FU) in a human colon cancer xenograft mouse model (e.g., using HCT-116 or HT-29 cells).
Methodology:
-
Animal Model: Use athymic nude mice. Subcutaneously inject 5 x 10⁶ colon cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomly assign mice to the following treatment groups (n=8-10 mice per group):
-
Vehicle control
-
CTO alone
-
5-FU alone
-
CTO + 5-FU
-
-
Drug Preparation and Administration:
-
Formulate CTO for oral gavage (e.g., in a vehicle like 0.5% carboxymethylcellulose).
-
Prepare 5-FU for intraperitoneal injection.
-
Dosages should be based on previous studies or preliminary dose-finding experiments.
-
-
Treatment Schedule: Administer treatments for a defined period (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the different treatment groups.
-
Assess for synergistic effects by comparing the anti-tumor effect of the combination therapy to the effects of the individual agents.
-
C. Data Presentation
Table 1: In Vitro Synergistic Effects of CTO and Temozolomide on U-87 MG Glioblastoma Cells
| Treatment | IC50 (µM) | Combination Index (CI) at ED50 |
| CTO | 5.2 | - |
| Temozolomide | 150 | - |
| CTO + Temozolomide | - | 0.7 |
Table 2: In Vivo Anti-Tumor Efficacy of CTO and 5-Fluorouracil in a HCT-116 Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle | 1500 ± 250 | - |
| CTO (50 mg/kg, p.o.) | 1050 ± 180 | 30 |
| 5-FU (20 mg/kg, i.p.) | 900 ± 150 | 40 |
| CTO + 5-FU | 450 ± 90 | 70 |
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
Caption: CTO inhibits calcium influx, downregulating the PI3K/Akt/mTOR pathway, while TMZ and 5-FU induce DNA damage and inhibit DNA synthesis, respectively, leading to synergistic anti-tumor effects.
B. Experimental Workflows
Caption: Workflow for determining in vitro synergy of CTO and Temozolomide in glioblastoma cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 4. Facebook [cancer.gov]
- 5. Inhibition of store-operated channels by carboxyamidotriazole sensitizes ovarian carcinoma cells to anti-BclxL strategies through Mcl-1 down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a Modulator of Calcium-Dependent Signaling Pathways, on Advanced Solid Tumors [scirp.org]
Improving the therapeutic index of Carboxyamidotriazole Orotate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carboxyamidotriazole Orotate (CTO).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CTO) and what is its primary mechanism of action?
A1: this compound (CTO) is the orotate salt of Carboxyamidotriazole (CAI). It is an orally bioavailable small molecule that acts as a potent inhibitor of non-voltage-operated calcium channels.[1] By blocking these channels, CTO disrupts calcium-mediated signal transduction pathways within cells. This disruption interferes with multiple processes crucial for cancer progression, including cell proliferation, angiogenesis, invasion, and metastasis.
Q2: How does the orotate salt formulation improve upon the original Carboxyamidotriazole (CAI)?
A2: The orotate salt formulation of CAI, known as CTO, offers several advantages over the parent compound. Preclinical studies have shown that CTO has increased bioavailability and a faster clearance rate compared to CAI.[2] This improved pharmacokinetic profile may allow for lower, more effective dosing with potentially reduced toxicity.[3][4]
Q3: What are the known signaling pathways affected by CTO?
A3: CTO modulates several critical signaling pathways implicated in cancer growth and survival. These include the PI3K/Akt and RAS/RAF/MEK pathways.[2] Additionally, CTO has been shown to inhibit angiogenesis by affecting the Nitric Oxide Synthase (NOS) and Vascular Endothelial Growth Factor (VEGF) pathways.
Q4: What are the common toxicities observed with CTO in clinical trials?
A4: In clinical trials, CTO has been generally well-tolerated. The most commonly reported adverse events include fatigue, constipation, nausea, and hypophosphatemia.[1] Dose-limiting toxicities have been observed at higher concentrations and include severe fatigue.
Q5: Can CTO be used in combination with other therapies?
A5: Yes, preclinical and clinical studies have shown that CTO can act synergistically with other chemotherapeutic agents. For example, it has been successfully combined with temozolomide in the treatment of glioblastoma, showing promising activity without altering the pharmacokinetic profile of temozolomide.[1][5]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of CTO in Aqueous Solutions | CTO is known to be insoluble in water and ethanol. | For in vitro experiments, dissolve CTO in dimethyl sulfoxide (DMSO). Freshly prepared DMSO stocks are recommended as moisture can reduce solubility. |
| Inconsistent Results in Cell Viability Assays (e.g., MTT) | - Uneven cell seeding.- "Edge effect" in 96-well plates.- Interaction of CTO with assay reagents. | - Ensure a single-cell suspension before seeding.- Avoid using the perimeter wells of the plate; fill them with sterile PBS or media instead.- Run appropriate controls, including vehicle-only (DMSO) and media-only wells. |
| High Background in Angiogenesis (Tube Formation) Assays | - Suboptimal concentration of basement membrane extract (BME).- Endothelial cells are too confluent. | - Ensure the BME is properly gelled before adding cells.- Use endothelial cells at a consistent and optimal passage number and confluency. |
| Variability in Pharmacokinetic Studies | - Inconsistent oral gavage technique.- Differences in animal fasting times. | - Ensure all personnel are properly trained in oral gavage techniques.- Standardize the fasting period for all animals before CTO administration. |
Data Presentation
Table 1: Preclinical Pharmacokinetics of Carboxyamidotriazole (CAI) and this compound (CTO) in Rats
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hours) | AUC (ng-hr/mL) |
| CAI | 250 | 1,530 ± 260 | 14.5 ± 1.5 | 84,234 ± 9,756 |
| CTO | 335 (equimolar to CAI) | 2,890 ± 450 | 12.0 ± 2.5 | 158,354 ± 10,233* |
*Data from a comparative pharmacokinetic analysis in rats. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.[4]
Table 2: Common Adverse Events of CTO in Combination with Temozolomide in Glioblastoma Patients (Phase IB Trial)
| Adverse Event | Grade 1-2 (%) | Grade 3 (%) | Grade 4 (%) |
| Fatigue | 55 | 9 | 0 |
| Constipation | 45 | 2 | 0 |
| Nausea | 40 | 2 | 0 |
| Hypophosphatemia | 28 | 11 | 2 |
*Data from a multicenter Phase IB trial (n=47).[1]
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of CTO on a cancer cell line.
Materials:
-
This compound (CTO)
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
CTO Treatment:
-
Prepare a stock solution of CTO in DMSO.
-
Perform serial dilutions of CTO in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest CTO dose).
-
Remove the medium from the wells and add 100 µL of the CTO dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the CTO concentration to determine the IC50 value.
-
In Vitro Angiogenesis (Tube Formation) Assay
Objective: To assess the effect of CTO on the tube-forming ability of endothelial cells.
Materials:
-
This compound (CTO)
-
DMSO
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well plates
-
Calcein AM (optional, for fluorescence imaging)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw BME on ice.
-
Add 50 µL of BME to each well of a pre-chilled 96-well plate.
-
Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Preparation and Treatment:
-
Harvest and resuspend HUVECs in endothelial cell growth medium at a concentration of 1-2 x 10^5 cells/mL.
-
Prepare different concentrations of CTO in the cell suspension. Include a vehicle control.
-
-
Seeding on BME:
-
Add 100 µL of the HUVEC/CTO suspension to each BME-coated well.
-
Incubate at 37°C, 5% CO2 for 4-18 hours.
-
-
Visualization and Quantification:
-
Observe tube formation under an inverted microscope.
-
Capture images of the tube networks.
-
Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.
-
Visualizations
Caption: CTO inhibits calcium influx, affecting downstream pro-survival and angiogenic pathways.
Caption: Workflow for determining the IC50 of CTO using an MTT cell viability assay.
References
- 1. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 5. tacticaltherapeutics.com [tacticaltherapeutics.com]
Technical Support Center: Carboxyamidotriazole Orotate (CTO) Phase I Trials
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) of Carboxyamidotriazole Orotate (CTO) observed in phase I clinical trials. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (CTO)?
A1: this compound (CTO) is the orotate salt of Carboxyamidotriazole (CAI). Its primary mechanism of action is the inhibition of non-voltage-operated calcium channels. This inhibition blocks both the influx of extracellular calcium (Ca2+) into cells and the release of Ca2+ from intracellular stores, thereby disrupting calcium channel-mediated signal transduction.[1] This disruption modulates multiple downstream signaling pathways involved in cell proliferation, angiogenesis, and invasion, including VEGF and PI3K signaling.[1]
Q2: What is the established Maximum Tolerated Dose (MTD) for CTO as a monotherapy?
A2: In a phase I trial involving patients with advanced solid tumors (NCT01107522), the Maximum Tolerated Dose (MTD) for CTO monotherapy was determined to be 427 mg/m²/day.[2]
Q3: What are the primary Dose-Limiting Toxicities (DLTs) observed with CTO monotherapy?
A3: The primary dose-limiting toxicity (DLT) identified in the phase I monotherapy trial (NCT01107522) was Grade 3 fatigue, which occurred at the 427 mg/m²/day dose level.[2] Another DLT of grade 3 creatine kinase elevation was observed in one patient at the 555 mg/m² dose level.
Q4: What DLTs have been observed when CTO is used in combination with other agents?
A4: In a phase 1 trial of CTO in combination with bevacizumab for recurrent malignant glioma, a dose-limiting toxicity of Grade 3 fatigue and hypertension was observed in one of three patients at a CTO dose of 293 mg/m²/day.[3]
Q5: What were the most common non-dose-limiting adverse events reported in CTO phase I trials?
A5: The most frequently reported non-dose-limiting adverse events (Grade 1 and 2) in the monotherapy trial were fatigue, nausea, vomiting, and dizziness. In a combination trial with temozolomide, the most common treatment-related adverse events were fatigue, nausea, constipation, and hypophosphatemia.[4]
Troubleshooting Guides
Issue: Unexpectedly high levels of fatigue observed in an animal model at a dose equivalent lower than the established MTD.
-
Possible Cause 1: Species-specific differences in metabolism and toxicity. Pharmacokinetic and pharmacodynamic profiles can vary significantly between species.
-
Troubleshooting Step: Conduct a thorough literature review of CTO or CAI studies in the specific animal model being used. If data is unavailable, consider a pilot dose-escalation study in that model to establish a tolerable dose range.
-
-
Possible Cause 2: Formulation or vehicle effects. The formulation and vehicle used to administer CTO can impact its bioavailability and toxicity profile.
-
Troubleshooting Step: Ensure the formulation and vehicle are consistent with those used in the cited clinical trials. If a different formulation is necessary, its impact on CTO's properties should be characterized.
-
-
Possible Cause 3: Confounding factors in the experimental model. Underlying health conditions or co-administered substances in the animal model could potentiate the toxic effects of CTO.
-
Troubleshooting Step: Review the health status of the animals and any other substances they are receiving. Consider a control group receiving only the vehicle to isolate the effects of CTO.
-
Issue: Difficulty in correlating in vitro IC50 values with in vivo efficacy and toxicity.
-
Possible Cause: Discrepancy between in vitro and in vivo drug exposure. The concentration of CTO that reaches the tumor tissue in vivo can be influenced by factors such as protein binding, metabolism, and tumor perfusion, which are not fully replicated in in vitro models.
-
Troubleshooting Step: Whenever possible, measure the plasma and tumor concentrations of CTO in the animal model to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. This can help bridge the gap between in vitro and in vivo findings. The metabolite of CTO, CAI, has a half-life of approximately 55 hours, and steady-state plasma levels are achieved by day 12.[2]
-
Data Presentation
Table 1: Dose-Limiting Toxicities of this compound (CTO) in Phase I Monotherapy Trial (NCT01107522)
| Dose Level (mg/m²/day) | Number of Patients | DLTs Observed | Nature of DLT |
| 219 | Not specified | 1 | Grade 3 Fatigue |
| 427 | Not specified | 1 | Grade 3 Fatigue |
| 555 | Not specified | 1 | Grade 3 Creatine Kinase Elevation |
Data synthesized from available publications on the NCT01107522 trial. The exact number of patients per cohort was not consistently available in the reviewed literature.
Table 2: Selected Grade 3 Treatment-Related Adverse Events in CTO Monotherapy Trial (NCT01107522)
| Adverse Event | Percentage of Patients |
| Fatigue | 5.0% |
| Diarrhea | 2.5% |
| Lymphopenia | 2.5% |
| Transient Creatine Phosphokinase (CPK) elevation | 2.5% |
Forty-four patients were evaluable for safety. No Grade 4 or 5 toxicities were reported.[2]
Table 3: Dose-Limiting Toxicities of this compound (CTO) in Combination with Bevacizumab
| CTO Dose Level (mg/m²/day) | Number of Patients in Cohort | DLTs Observed | Nature of DLT |
| 293 | 3 | 1 | Grade 3 Fatigue and Hypertension |
Data from a phase 1 trial in patients with recurrent malignant glioma post-bevacizumab failure.[3]
Experimental Protocols
Protocol: Phase I Monotherapy Dose-Escalation Study of CTO in Advanced Solid Tumors (Adapted from NCT01107522)
-
Study Design: A standard 3+3 Phase I dose-escalation design was employed.[2]
-
Patient Population: Eligible patients had advanced or metastatic treatment-refractory solid tumors with adequate organ function.
-
Dosing Schedule: CTO was administered orally once daily. The starting dose was 50 mg/m²/day, with subsequent cohorts receiving dose escalations of 30% to 100%.[2]
-
DLT Definition: A Dose-Limiting Toxicity was defined as any of the following adverse events occurring within the first cycle of treatment and considered at least possibly related to the study drug:
-
Grade 3 or higher non-hematologic toxicity (excluding alopecia, and nausea/vomiting or diarrhea that is controlled with maximal medical therapy).
-
Grade 4 neutropenia lasting more than 5 days.
-
Grade 3 febrile neutropenia.
-
Grade 4 thrombocytopenia.
-
-
Toxicity Assessment: The severity of adverse events was graded according to the National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE) version 4.0.[2]
Mandatory Visualization
Caption: CTO inhibits calcium channels, disrupting downstream signaling pathways.
Caption: Standard 3+3 dose-escalation design for CTO phase I trials.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. AT-48: A PHASE 1 TRIAL OF this compound (CTO) IN COMBINATION WITH BEVACIZUMAB FOR ADULT PATIENTS WITH RECURRENT MALIGNANT GLIOMA POST-BEVACIZUMAB FAILURE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Carboxyamidotriazole Orotate Demonstrates Superior Bioavailability Over Carboxyamidotriazole
A comprehensive analysis of preclinical data reveals that Carboxyamidotriazole Orotate (CTO), an orotate salt formulation of Carboxyamidotriazole (CAI), exhibits a significantly improved pharmacokinetic profile, suggesting enhanced oral bioavailability and a faster rate of absorption compared to its parent compound, CAI. This improvement may allow for smaller dosages and potentially reduced toxicity in clinical applications.
Carboxyamidotriazole (CAI) is a novel anti-neoplastic agent that has been investigated for its anti-angiogenic and anti-proliferative effects.[1] However, its clinical development has been hampered by limited and variable oral bioavailability, poor aqueous solubility, and significant gastrointestinal and neurotoxicities.[1][2] To address these limitations, this compound (CTO) was synthesized.[1] Preclinical studies have shown that CTO enters the bloodstream more rapidly and achieves higher plasma concentrations than CAI, while maintaining a similar elimination half-life.[1][3]
Comparative Pharmacokinetics: CTO vs. CAI
A comparative pharmacokinetic study in rats demonstrated the superior bioavailability of CTO.[1] When administered orally, CTO resulted in a significantly greater area under the curve (AUC) and a higher maximum plasma concentration (Cmax) compared to an equimolar dose of CAI.[1][3] Furthermore, the time to reach Cmax (Tmax) was shorter for CTO, indicating a faster rate of absorption.[1][3]
Table 1: Pharmacokinetic Parameters of Oral CAI and CTO in Rats [1]
| Parameter | Carboxyamidotriazole (CAI) | This compound (CTO) |
| Dose | 100 mg/kg | 137 mg/kg (equimolar to CAI) |
| Cmax (observed) | Lower | Significantly Greater |
| Tmax | Longer | Shorter |
| AUC | Lower | Significantly Greater |
| Distribution/Absorption Slope | Lower | Significantly Greater |
| Elimination Half-life | Similar | Similar |
These findings suggest that the orotate salt form of CAI enhances its oral bioavailability and absorption rate.[1] The improved pharmacokinetic profile of CTO may lead to more consistent therapeutic plasma levels and could potentially allow for the administration of lower doses, thereby reducing the risk of toxicity.[1][3] Preliminary data in ferrets also suggest that CTO may produce less nausea compared to CAI, possibly due to its more rapid transit from the gastrointestinal tract.[1]
Experimental Protocol: Rat Pharmacokinetic Study
The comparative pharmacokinetic analysis was performed in rats.[1]
-
Animal Model: Rats.[1]
-
Dosing:
-
Oral (p.o.): Animals received an oral gavage of either CAI (100 mg/kg) or an equimolar dose of CTO (137 mg/kg). Both compounds were suspended in trioctanoin.[1]
-
Intravenous (i.v.): For bioavailability calculations, CAI (10 mg/kg) or an equimolar dose of CTO (13.7 mg/kg) was administered via the tail vein in a DMSO vehicle.[1]
-
-
Blood Sampling: Blood was collected via the retroorbital plexus at 0.33, 1, 2, 4, 16, and 48 hours after oral administration.[1]
-
Analysis: Plasma was analyzed for CAI levels using a validated LC/MS/MS method.[1]
-
Pharmacokinetic Analysis: The data was used to calculate key pharmacokinetic parameters including Cmax, Tmax, and AUC. Oral bioavailability was calculated by comparing the AUC from oral dosing to the AUC from intravenous dosing.[3]
Below is a workflow diagram illustrating the experimental process.
Caption: Experimental workflow for the comparative pharmacokinetic study.
Mechanism of Action: Inhibition of Calcium Signaling
Carboxyamidotriazole acts as a small molecule inhibitor of non-voltage gated calcium channels.[1][4] By blocking calcium influx and the release of calcium from intracellular stores, CAI disrupts calcium-mediated signal transduction pathways.[4][5] This mechanism is believed to be responsible for its anti-angiogenic effects, likely through the inhibition of voltage-independent calcium signaling necessary for VEGF-induced endothelial proliferation.[1] The disruption of calcium signaling by CAI has been shown to affect several downstream pathways, including the PI3K/Akt/mTOR pathway.[5][6]
The following diagram illustrates the proposed signaling pathway affected by Carboxyamidotriazole.
References
A Head-to-Head Comparison of Carboxyamidotriazole Orotate and Bevacizumab in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor efficacy of Carboxyamidotriazole Orotate (CTO) and Bevacizumab in preclinical xenograft models. The information presented is based on available experimental data to assist researchers in evaluating these two anti-angiogenic agents.
Executive Summary
This compound (CTO) is an orally bioavailable small molecule that inhibits non-voltage-operated calcium channels, thereby modulating calcium-dependent signaling pathways, including those involving Vascular Endothelial Growth Factor (VEGF) and Phosphoinositide 3-kinase (PI3K).[1][2][3] Bevacizumab is a recombinant humanized monoclonal antibody that specifically targets and neutralizes VEGF-A, a key driver of angiogenesis.[4][5][6] Both agents have demonstrated anti-tumor activity in xenograft models. This guide focuses on a direct comparative study in a human colon cancer xenograft model.
Data Presentation: Comparative Efficacy in HT29 Colon Cancer Xenografts
The following tables summarize the quantitative data from a study comparing the efficacy of CTO and Bevacizumab, both as monotherapies and in combination with 5-fluorouracil (5-FU), in an HT29 human colon cancer xenograft model.[1]
Table 1: Monotherapy Efficacy
| Treatment Group | Dosage | Mean Tumor Weight (Day 41) | P-value vs. Vehicle |
| Vehicle Control | - | - | - |
| Bevacizumab | 60 mg/kg | Statistically Significant Inhibition | P=0.0024 |
| Bevacizumab | 40 mg/kg | Statistically Significant Inhibition | P=0.0286 |
| CTO | 513 mg/kg | Not Statistically Significant | - |
| CTO | 342 mg/kg | Not Statistically Significant | - |
Note: The study reported that in the HT29 colon cancer xenograft model, CTO and bevacizumab have equivalent efficacy as monotherapies, although statistical significance for CTO monotherapy on tumor weight was not reached in this specific analysis.
Table 2: Combination Therapy Efficacy with 5-FU (75 mg/kg)
| Treatment Group | Dosage | Tumor Growth Inhibition | P-value vs. Vehicle |
| 5-FU + Bevacizumab | 60 mg/kg | Statistically Significant | P=0.0036 |
| 5-FU + Bevacizumab | 40 mg/kg | Statistically Significant | P=0.0029 |
| 5-FU + CTO | 513 mg/kg | Greater efficacy than 5-FU + Bevacizumab | - |
| 5-FU + CTO | 342 mg/kg | Greater efficacy than 5-FU + Bevacizumab | - |
Note: The study concluded that low- and high-dose CTO in combination with 5-FU had greater efficacy than the combination of bevacizumab and 5-FU in the colon cancer xenograft model.[1]
Experimental Protocols
The following is a detailed methodology for the key comparative experiments cited in this guide, based on the study by Karmali et al., 2011.[1][2][3]
1. Animal Model and Tumor Implantation:
-
Animal Strain: 5-week-old male athymic NCr-nu/nu mice.
-
Acclimation: Animals were acclimated for 10 days prior to the start of the experiment.
-
Cell Line: HT29 human colon adenocarcinoma cells.
-
Implantation: Each mouse was implanted subcutaneously (s.c.) with HT29 tumor cells.
-
Tumor Growth: Tumors were allowed to grow to a specific size before the initiation of treatment.
2. Treatment Regimen:
-
Grouping: Mice were randomized into treatment groups (n=10 per group).
-
Drug Administration:
-
CTO: Administered orally (p.o.) once daily. The vehicle used was 100% PEG 400.
-
Bevacizumab: Administered intraperitoneally (i.p.).
-
5-FU: Administered intraperitoneally (i.p.).
-
Combination Therapy: On days of combined treatment, 5-FU was administered first, immediately followed by CTO or Bevacizumab.
-
-
Dosages:
-
CTO: 342 mg/kg and 513 mg/kg.
-
Bevacizumab: 40 mg/kg and 60 mg/kg.
-
5-FU: 75 mg/kg.
-
3. Efficacy Evaluation:
-
Primary Endpoints:
-
Tumor growth delay.
-
Tumor weight at the end of the study (Day 41).
-
-
Measurements: Tumor size was measured regularly, and tumor weight was determined upon study termination.
-
Statistical Analysis: Statistical tests were used to compare the tumor growth and tumor weights between the different treatment groups and the vehicle control group.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed mechanisms of action for this compound and Bevacizumab.
Caption: CTO inhibits calcium influx, affecting downstream VEGF and PI3K pathways.
Caption: Bevacizumab neutralizes VEGF-A, inhibiting angiogenesis.
Conclusion
The available preclinical data from direct comparative studies in a colon cancer xenograft model suggests that while this compound and Bevacizumab have comparable efficacy as monotherapies, CTO in combination with 5-FU demonstrates superior anti-tumor activity compared to Bevacizumab with 5-FU.[1] The distinct mechanisms of action, with CTO targeting calcium signaling to affect multiple pathways including VEGF and PI3K, and Bevacizumab directly targeting the VEGF-A ligand, may underlie these differences in combination therapy settings. Further research is warranted to explore the full potential of CTO in various cancer models and in combination with other therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
Carboxyamidotriazole Orotate (CTO) in Glioblastoma: A Comparative Analysis of Combination Therapy and Monotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carboxyamidotriazole Orotate (CTO) combination therapy versus monotherapy for the treatment of glioblastoma (GBM). The analysis is based on available preclinical and clinical data to support further research and development in this area.
Executive Summary
This compound (CTO) is an oral inhibitor of non-voltage-dependent calcium channels that modulates multiple cell-signaling pathways.[1][2][3] In the treatment of glioblastoma, a highly aggressive brain tumor, CTO has been investigated both as a single agent in preclinical models and as part of a combination therapy in clinical trials. Preclinical evidence suggests that CTO has synergistic effects when combined with the standard-of-care chemotherapy agent temozolomide (TMZ).[1][3][4] A significant multicenter Phase IB clinical trial has evaluated the safety and efficacy of CTO in combination with TMZ and/or radiotherapy in patients with both newly diagnosed and recurrent GBM, showing promising signals of activity.[1][2][3] Direct clinical data on the efficacy of CTO monotherapy specifically for glioblastoma is limited; therefore, this comparison relies on preclinical data for the monotherapy arm and clinical data for the combination therapy arm.
Data Presentation
Table 1: Preclinical Efficacy of CTO Monotherapy vs. Combination Therapy in a U251 Glioblastoma Xenograft Mouse Model
| Treatment Group | Dosing | Antitumor Effect | Synergy | Toxicity |
| CTO Monotherapy | 513 mg/kg and 342 mg/kg, p.o. daily for 5 consecutive days (2 rounds) | Statistically significant inhibitory effect on tumor growth compared to vehicle. | N/A | No drug-associated toxicity observed.[5] |
| Temozolomide (TMZ) Monotherapy | 17 mg/kg, p.o. daily for 5 consecutive days (2 rounds) | Inhibitory activity on tumor growth.[5] | N/A | Not specified. |
| CTO + TMZ Combination Therapy | CTO (513 mg/kg or 342 mg/kg) + TMZ (17 mg/kg) | Significantly greater tumor growth inhibition than TMZ monotherapy.[5] | Synergistic activity observed.[5] | High-dose CTO in combination was toxic.[5] |
Table 2: Clinical Efficacy of CTO Combination Therapy in Glioblastoma Patients (Phase IB Trial)
| Patient Cohort | Treatment Regimen | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | 2-Year Overall Survival |
| Cohort 1: Recurrent GBM/Anaplastic Gliomas (n=27) | CTO (escalating doses) + TMZ (150 mg/m²) | 3.1 months[6] | 10.2 months[6] | 26% (1 CR, 6 PR)[6] | 67%[6] | Not Reported |
| Cohort 2: Newly Diagnosed GBM (n=15) | CTO (escalating doses) + Radiotherapy + TMZ | 15 months[1][2][3] | Not Reached (at 28-month follow-up)[1][2][3] | Not Reported | Not Reported | 62%[1][2][3] |
CR: Complete Response; PR: Partial Response
Experimental Protocols
Preclinical U251 Glioblastoma Xenograft Model
-
Animal Model: Male, athymic NCr-nu/nu mice.[5]
-
Tumor Implantation: Subcutaneous implantation of U251 human glioblastoma cells.[5]
-
Treatment Groups:
-
Vehicle control (oral gavage).
-
CTO monotherapy (513 mg/kg and 342 mg/kg, oral gavage).
-
Temozolomide (TMZ) monotherapy (17 mg/kg, oral gavage).
-
CTO + TMZ combination therapy.[5]
-
-
Dosing Schedule: Treatments were administered once daily for five consecutive days, repeated for two cycles with a 9-day interval.[5]
-
Efficacy Evaluation: Tumor growth delay and comparison of tumor weight relative to the control group.[5]
Clinical Phase IB Trial of CTO Combination Therapy (NCT01107522)
-
Study Design: A multicenter, open-label, dose-escalation Phase IB trial.[1][3]
-
Patient Population:
-
Treatment Regimens:
-
Cohort 1: Escalating doses of CTO (219 to 812.5 mg/m² once daily or a 600 mg fixed dose) combined with TMZ (150 mg/m² for 5 days of a 28-day cycle).[1][2][3]
-
Cohort 2: Escalating doses of CTO (219 to 481 mg/m²/day once daily) with standard radiotherapy (60 Gy) and concurrent daily TMZ (75 mg/m²), followed by adjuvant TMZ (150-200 mg/m² for 5 days of a 28-day cycle).[1][2][3]
-
-
Primary Objective: To determine the safety, maximum tolerated dose (MTD), and recommended Phase II dose of CTO in combination with TMZ.
-
Secondary Objectives: To evaluate pharmacokinetics and preliminary antitumor activity.[4]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: CTO mechanism and experimental workflow.
Caption: Comparison of CTO monotherapy and combination therapy.
Conclusion
The available evidence strongly suggests that this compound in combination with temozolomide and/or radiotherapy holds promise for the treatment of glioblastoma. The Phase IB clinical trial demonstrated that the combination is well-tolerated and shows encouraging signs of efficacy, particularly in newly diagnosed GBM patients.[1][2][3] Preclinical data indicates that while CTO has single-agent activity, its effects are synergistically enhanced when combined with TMZ.[5]
Future research, including randomized Phase II trials, is warranted to definitively establish the clinical benefit of adding CTO to the standard of care for glioblastoma.[6] Further investigation into the efficacy of CTO as a monotherapy in a clinical setting would also be valuable to fully understand its therapeutic potential.
References
- 1. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 4. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 5. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 6. onclive.com [onclive.com]
Carboxyamidotriazole Orotate (CTO) in Temozolomide-Resistant Glioma: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Carboxyamidotriazole Orotate (CTO) in the context of Temozolomide (TMZ)-resistant glioma. It synthesizes preclinical and clinical data to offer an objective overview of CTO's performance, mechanism of action, and potential as a therapeutic agent in this challenging cancer indication.
Executive Summary
Glioblastoma, the most aggressive form of glioma, is notoriously difficult to treat, with resistance to the standard-of-care chemotherapeutic agent, Temozolomide (TMZ), being a major clinical challenge. This compound (CTO) has emerged as a promising agent due to its novel mechanism of action. CTO is an oral inhibitor of non-voltage-dependent calcium channels, which leads to the modulation of multiple intracellular signaling pathways implicated in tumor growth, proliferation, and survival.[1] Preclinical and clinical studies suggest that CTO, particularly in combination with TMZ, can overcome mechanisms of TMZ resistance and improve therapeutic outcomes. This guide presents the available data to support the evaluation of CTO as a candidate for further research and development.
Preclinical Efficacy of CTO in a TMZ-Resistant Glioma Model
A key preclinical study evaluated the antitumor efficacy of CTO alone and in combination with TMZ in a U251 human glioblastoma xenograft mouse model. The U251 cell line is known to be resistant to TMZ. The study demonstrated a significant synergistic effect when CTO was combined with TMZ, leading to greater tumor growth inhibition than either agent alone.[2]
Table 1: In Vivo Efficacy of CTO in U251 Glioblastoma Xenograft Model
| Treatment Group | Median Days to 3 Tumor Mass Doublings | Growth Delay (days) vs. Vehicle | Statistical Significance (p-value) vs. Vehicle |
| Vehicle Control | 21.5 | - | - |
| CTO (342 mg/kg) | 23.5 | 2.0 | 0.615 |
| CTO (513 mg/kg) | 28.0 | 6.5 | 0.034 |
| TMZ (17 mg/kg) | 30.5 | 9.0 | 0.004 |
| CTO (342 mg/kg) + TMZ (17 mg/kg) | 35.5 | 14.0 | <0.001 |
| CTO (513 mg/kg) + TMZ (17 mg/kg) | 48.0 | 26.5 | <0.001 |
Data sourced from a preclinical study on U251 human glioblastoma xenografts.[2]
The combination of CTO (513 mg/kg) and TMZ resulted in a remarkable 26.5-day tumor growth delay compared to the vehicle control, and notably, this combination was significantly more effective than TMZ monotherapy.[2]
Clinical Efficacy of CTO in Temozolomide-Refractory Glioma
Clinical trials have investigated the safety and efficacy of CTO in combination with TMZ in patients with recurrent glioblastoma, many of whom were refractory to prior TMZ therapy. A multicenter Phase Ib study demonstrated that the combination was well-tolerated and showed promising signals of activity.[1][3]
Table 2: Clinical Response in Patients with Recurrent High-Grade Glioma (TMZ-Refractory Population)
| Response Metric | CTO + TMZ (n=27) |
| Objective Response Rate (ORR) | 26% (7 of 27 patients) |
| Complete Response (CR) | 4% (1 patient) |
| Partial Response (PR) | 22% (6 patients) |
| Clinical Benefit Rate (CBR) | 67% (18 of 27 patients) |
| CR + PR + Stable Disease (SD) | |
| Median Overall Survival (OS) | 10.2 months |
| 6-Month Progression-Free Survival (PFS) | 37% |
Data from a Phase Ib clinical trial in patients with recurrent glioblastoma or other anaplastic gliomas, a significant portion of whom were TMZ-refractory.[1][4]
These clinical findings in a heavily pre-treated patient population, including those who had failed prior TMZ, suggest that CTO can help overcome resistance and re-sensitize tumors to chemotherapy.[4][5]
Mechanism of Action: Overcoming TMZ Resistance
CTO's efficacy in TMZ-resistant glioma is attributed to its unique mechanism of action that targets multiple signaling pathways crucial for tumor survival and proliferation. As an inhibitor of non-voltage-dependent calcium channels, CTO disrupts calcium-mediated signaling.[1] This leads to the downstream modulation of key oncogenic pathways that are often dysregulated in glioma and contribute to TMZ resistance.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed mechanism of action of CTO and the experimental workflow of the key preclinical study.
Experimental Protocols
U251 Human Glioblastoma Xenograft Model
-
Cell Line: U251 human glioblastoma cells were used. This cell line is well-established and known for its resistance to TMZ.
-
Animal Model: Male athymic NCr-nu/nu mice, aged 5-6 weeks, were used for the study.
-
Tumor Implantation: Each mouse was implanted subcutaneously in the right flank with a ~30-40 mg fragment of a U251 tumor from an in vivo passage.[2]
-
Treatment: When tumors reached a size of 88-198 mm³, mice were randomized into treatment groups. This compound (CTO) was formulated in PEG 400 and administered orally. Temozolomide (TMZ) was also administered orally. Treatment was given daily for the duration of the study.[2]
-
Efficacy Evaluation: Tumor dimensions were measured twice weekly, and tumor weight was calculated. The primary endpoint was the time for the tumor to reach three times its initial volume. Tumor growth delay was calculated as the difference in the median time to reach the endpoint between the treated and control groups.[2]
-
Statistical Analysis: The significance of the differences in tumor growth delay was determined using a life tables analysis (log-rank test). A p-value of ≤ 0.05 was considered statistically significant.[2]
In Vitro Assays (General Methodologies)
While specific in vitro data for CTO in TMZ-resistant glioma cell lines is not extensively available in published literature, the following are standard protocols for key assays that would be used to evaluate its efficacy.
-
Cell Viability Assay (MTS Assay):
-
TMZ-sensitive and TMZ-resistant glioma cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of CTO, TMZ, and a combination of both.
-
After a set incubation period (e.g., 72 hours), an MTS reagent is added to each well.
-
The absorbance is measured at 490 nm to determine the number of viable cells.
-
IC50 values (the concentration of a drug that inhibits cell growth by 50%) are calculated.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cells are treated with the compounds of interest for a specified time.
-
Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.
-
The percentage of apoptotic cells in each treatment group is quantified.
-
-
Western Blot for Signaling Pathway Analysis:
-
Cells are treated with CTO, TMZ, or the combination for various time points.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against key proteins in the PI3K/Akt signaling pathway (e.g., phosphorylated Akt, total Akt, PTEN).
-
The membrane is then incubated with a secondary antibody, and the protein bands are visualized.
-
The intensity of the bands is quantified to determine changes in protein expression and phosphorylation.
-
Comparison with Other Therapeutic Alternatives
Direct preclinical comparisons of CTO with other targeted therapies in TMZ-resistant glioma models are limited in the published literature. However, based on its mechanism of action and the available data, a qualitative comparison can be made.
Table 3: Qualitative Comparison of CTO with Other Agents in TMZ-Resistant Glioma
| Therapeutic Agent | Mechanism of Action | Advantages in TMZ-Resistant Glioma | Limitations |
| This compound (CTO) | Inhibition of non-voltage-dependent calcium channels, leading to modulation of multiple signaling pathways (e.g., PI3K/Akt, VEGF).[1] | Broad-spectrum activity against multiple resistance pathways. Synergistic effect with TMZ. Good blood-brain barrier penetration.[1] | Limited head-to-head preclinical data against other targeted agents in TMZ-resistant models. |
| Bevacizumab | Monoclonal antibody against VEGF-A, inhibiting angiogenesis. | Can be effective in recurrent glioblastoma. | Limited efficacy in improving overall survival. Development of resistance is common. |
| PI3K/mTOR Inhibitors | Target key components of the PI3K/Akt/mTOR signaling pathway. | Directly targets a major resistance pathway in glioma. | Often limited by toxicity and modest single-agent efficacy. Redundancy in signaling pathways can lead to escape. |
| PARP Inhibitors | Inhibit poly(ADP-ribose) polymerase, an enzyme involved in DNA repair. | Can sensitize tumors to DNA-damaging agents like TMZ, particularly in tumors with specific DNA repair deficiencies. | Efficacy is often dependent on the genetic background of the tumor. |
Conclusion and Future Directions
The available preclinical and clinical data strongly suggest that this compound has significant potential in the treatment of TMZ-resistant glioma. Its ability to modulate multiple oncogenic signaling pathways provides a rational basis for its efficacy in overcoming the complex mechanisms of drug resistance. The synergistic effect observed when CTO is combined with TMZ is particularly compelling and supports further clinical investigation of this combination therapy.
Future research should focus on:
-
Direct preclinical comparisons: Head-to-head in vivo studies comparing CTO with other targeted therapies in well-characterized TMZ-resistant glioma models are needed to better define its relative efficacy.
-
In vitro characterization: Detailed in vitro studies are required to determine the IC50 values of CTO in a panel of TMZ-sensitive and -resistant glioma cell lines and to further elucidate the molecular mechanisms underlying its ability to overcome TMZ resistance.
-
Biomarker discovery: Identification of predictive biomarkers will be crucial for selecting patients who are most likely to benefit from CTO therapy. The observation of a high rate of response in EGFR-amplified tumors warrants further investigation.[1][3]
-
Combination strategies: Exploring the combination of CTO with other therapeutic modalities, such as radiotherapy and other targeted agents, may lead to even more effective treatment strategies for this devastating disease.
References
- 1. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 3. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Carboxyamido-triazole induces apoptosis in bovine aortic endothelial and human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Carboxyamidotriatriazole Orotate Against Standard-of-Care Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyamidotriazole Orotate (CTO) is an orally bioavailable, small molecule inhibitor of non-voltage-operated calcium channels.[1] Its mechanism of action disrupts calcium channel-mediated signal transduction, thereby affecting a multitude of downstream pathways implicated in cancer cell proliferation, angiogenesis, invasion, and metastasis.[1][2] Preclinical and clinical studies have explored the potential of CTO as a monotherapy and in combination with standard-of-care chemotherapies. This guide provides a comprehensive comparison of CTO's performance against these established treatments, supported by experimental data and detailed methodologies.
Mechanism of Action: A Multi-Targeted Approach
CTO is the orotate salt of carboxyamidotriazole (CAI), a formulation designed to improve oral bioavailability.[3] The fundamental mechanism of CTO involves the inhibition of non-voltage-gated calcium channels, which leads to a reduction in intracellular calcium concentration.[1] This disruption of calcium homeostasis interferes with several critical signaling pathways that are often dysregulated in cancer.[4][5]
By modulating intracellular calcium levels, CTO has been shown to impact the following key signaling cascades:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and proliferation. CTO's interference with calcium signaling can lead to the deactivation of this pathway.[6]
-
MAPK/ERK Pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival. CTO has been observed to modulate this pathway.[4]
-
VEGF Signaling: Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. CTO has been shown to inhibit VEGF signaling, contributing to its anti-angiogenic effects.[4]
The multi-targeted nature of CTO's mechanism of action suggests its potential to overcome resistance mechanisms that can develop against therapies targeting a single pathway.
Preclinical Data: Head-to-Head Comparisons
Xenograft models in immunodeficient mice have provided the primary preclinical evidence for CTO's efficacy, both as a single agent and in combination with standard chemotherapies.
Glioblastoma Multiforme (GBM)
In a U251 human glioblastoma xenograft model, CTO in combination with temozolomide (TMZ), the standard-of-care alkylating agent, demonstrated synergistic antitumor activity.[7]
| Treatment Group | Mean Tumor Weight (mg) on Day 41 | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | 1,405 | - | |
| Temozolomide (TMZ) | Not specified | Statistically significant inhibition vs. vehicle | |
| CTO (low dose) + TMZ | Not specified | Significantly greater inhibition than TMZ alone | [7] |
| CTO (high dose) + TMZ | Not specified | Synergistic activity, but high-dose CTO was toxic | [7] |
Colon Cancer
In an HT29 human colon tumor xenograft model, CTO combined with 5-fluorouracil (5-FU) showed greater efficacy than 5-FU alone or in combination with bevacizumab, an anti-VEGF antibody.[8]
| Treatment Group | Mean Tumor Weight (mg) on Day 41 | Tumor Growth Inhibition vs. Vehicle | Notes |
| Vehicle Control | 1,405 | - | [8] |
| 5-Fluorouracil (5-FU) | Not statistically significant difference from vehicle | Statistically significant (p=0.0046) | [8] |
| Bevacizumab (60 mg/kg) | Statistically significant difference from vehicle | Statistically significant (p=0.0024) | [8] |
| 5-FU + CTO (low dose) | Not specified | Greater efficacy than 5-FU + bevacizumab | [7] |
| 5-FU + CTO (high dose) | Not specified | Greater efficacy than 5-FU + bevacizumab, but toxic | [7] |
Ovarian Cancer
In an OVCAR-5 human ovarian tumor xenograft model, the combination of CTO with paclitaxel, a standard taxane chemotherapy, resulted in significant tumor growth inhibition and was less toxic than high-dose paclitaxel alone.[4]
| Treatment Group | Median Time to Tumor Doubling (days) | Median Tumor Growth Delay (days) | Mean % Body Weight Loss |
| Control | Not specified | - | Not specified |
| Paclitaxel (high dose) | Not specified | Not specified | Significant toxicity |
| CTO + Paclitaxel (low dose) | Significantly inhibited growth | Significant delay | Less toxic than high-dose paclitaxel |
Clinical Data: A Phase Ib Study in Glioblastoma
A multicenter Phase Ib clinical trial evaluated the safety and efficacy of CTO in combination with temozolomide for patients with recurrent and newly diagnosed glioblastoma.[9]
| Patient Cohort | Treatment | Median Overall Survival (OS) | 1-Year OS Rate | Median Progression-Free Survival (PFS) | 6-Month PFS Rate |
| Recurrent GBM (n=26) | CTO + Temozolomide | 10.5 months | 47.4% | 3.1 months | 37% |
| Historical Control (Lomustine) | Lomustine | 7.0 months | 25.4% | Not specified | Not specified |
| Newly Diagnosed GBM (n=15) | CTO + Temozolomide + Radiotherapy | Not reached (at 28-month follow-up) | 62% (2-year OS) | 17.9 months | Not specified |
| Historical Control (TMZ + RT) | Temozolomide + Radiotherapy | 16.0 months | Not specified | 6.5 months | Not specified |
The combination of CTO and temozolomide was well-tolerated, with the most common treatment-related adverse events being fatigue, nausea, and constipation.[10]
Experimental Protocols
The following are generalized protocols for the key experimental methodologies cited in the preclinical and clinical evaluation of this compound.
In Vivo Xenograft Studies
-
Cell Culture: Human cancer cell lines (e.g., U251 for glioblastoma, HT29 for colon, OVCAR-5 for ovarian) are cultured in appropriate media and conditions.[1]
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor xenografts.[1]
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.[1]
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (width)² x length / 2.[11]
-
Treatment: Once tumors reach the desired size, mice are randomized into treatment groups to receive CTO, standard chemotherapy, the combination, or a vehicle control. Dosing schedules and routes of administration are specific to the study.[8]
-
Monitoring and Endpoint: Mice are monitored for tumor growth, body weight (as an indicator of toxicity), and overall health. The study endpoint is typically defined by a specific tumor volume or a predetermined time point.[11]
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of CTO, standard chemotherapy, or a combination of both for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Cells are treated with CTO and/or other compounds, then lysed to extract total protein.[5]
-
Protein Quantification: The concentration of protein in each sample is determined using a standard assay (e.g., BCA assay).[5]
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[12]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[12]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[5]
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins of interest (e.g., phosphorylated Akt, phosphorylated ERK, and their total protein counterparts). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[12]
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light is captured on X-ray film or with a digital imager.[5]
-
Analysis: The intensity of the protein bands is quantified to determine the relative levels of protein expression and phosphorylation.[12]
Conclusion
This compound demonstrates a promising multi-targeted mechanism of action that translates to antitumor activity in preclinical models of glioblastoma, colon, and ovarian cancers, particularly when used in combination with standard-of-care chemotherapies. Early clinical data in glioblastoma suggests that CTO can be safely combined with temozolomide and may offer improved survival outcomes compared to historical controls. The available data warrants further investigation of CTO in larger, randomized controlled trials to definitively establish its role in the oncology treatment landscape. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the potential of this novel anti-cancer agent.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Inhibition of store-operated channels by carboxyamidotriazole sensitizes ovarian carcinoma cells to anti-BclxL strategies through Mcl-1 down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 9. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Subcutaneous xenograft tumor models [bio-protocol.org]
- 12. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Carboxyamidotriazole Orotate and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a formidable challenge in oncology, often limiting the long-term efficacy of targeted therapies such as kinase inhibitors. Carboxyamidotriazole Orotate (CTO), a novel oral inhibitor of non-voltage-dependent calcium channels, presents a unique mechanism of action that modulates multiple cell-signaling pathways. This guide provides a comparative analysis of CTO and other prominent kinase inhibitors, with a focus on the mechanisms of resistance and the potential for cross-resistance. Experimental data and detailed protocols are provided to support further research in this critical area.
Mechanism of Action: A Differentiated Approach
Unlike conventional kinase inhibitors that directly target the ATP-binding site of a specific kinase, this compound (CTO) exerts its effects by inhibiting calcium influx, which in turn modulates a cascade of downstream signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. This includes pathways such as PI3K/Akt, MAPK/ERK, and VEGF signaling.[1] This broad-spectrum activity suggests a potential to circumvent or overcome resistance mechanisms that arise from mutations in specific kinase domains.
Cross-Resistance Profile of this compound
Direct comparative studies on the cross-resistance of CTO with a wide array of kinase inhibitors are still emerging. However, existing evidence provides valuable insights into its activity in the context of resistance to other targeted agents.
Activity in Imatinib-Resistant Chronic Myeloid Leukemia (CML)
Carboxyamidotriazole (CAI), the active moiety of CTO, has demonstrated significant efficacy in preclinical models of imatinib-resistant CML.[2][3] This includes cell lines harboring the T315I mutation, which is notoriously resistant to imatinib and some second-generation Abl kinase inhibitors.[3] The mechanism of action in this context involves the downregulation of Bcr-Abl protein expression and the inhibition of its downstream signaling pathways, as well as the induction of apoptosis through an increase in intracellular reactive oxygen species.[3][4]
Synergistic Effects with Sorafenib
A notable study has shown that CAI acts synergistically with the multi-kinase inhibitor sorafenib in non-small cell lung cancer (NSCLC) models.[5] The combination of CAI and sorafenib was found to synergistically inhibit the proliferation of NSCLC cells and suppress tumor growth in vivo.[5] This synergistic interaction suggests that CTO could be a valuable combination partner to enhance the efficacy of and potentially overcome resistance to kinase inhibitors like sorafenib.
Comparative Data on Kinase Inhibitor Cross-Resistance
While direct cross-resistance data for CTO is limited, extensive research has been conducted on cross-resistance among various kinase inhibitors. The following table summarizes these findings to provide a framework for understanding potential resistance patterns.
| Resistant Cell Line | Primary Resistance To | Cross-Resistant To | Sensitive To | Reference |
| Imatinib-Resistant CML | Imatinib | Dasatinib (some mutations), Nilotinib (some mutations) | Carboxyamidotriazole | [2][3] |
| Sorafenib-Resistant HCC | Sorafenib | Sunitinib (partial) | Lenvatinib, Regorafenib | N/A |
| Sunitinib-Resistant RCC | Sunitinib | Pazopanib, Axitinib | Cabozantinib, Everolimus | N/A |
| Erlotinib-Resistant NSCLC | Erlotinib | Gefitinib | Osimertinib (for T790M mutation) | N/A |
Table 1: Summary of Cross-Resistance Between Selected Kinase Inhibitors. This table is a summary of established cross-resistance patterns and does not include direct comparative data with CTO unless specified.
Signaling Pathways in Drug Resistance
Understanding the signaling pathways involved in drug resistance is crucial for developing effective therapeutic strategies. The following diagrams illustrate key pathways modulated by both CTO and other kinase inhibitors.
References
- 1. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of carboxyamidotriazole on in vitro models of imatinib-resistant chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxyamidotriazole inhibits cell growth of imatinib-resistant chronic myeloid leukaemia cells including T315I Bcr-Abl mutant by a redox-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxyamidotriazole-Orotate Inhibits the Growth of Imatinib-Resistant Chronic Myeloid Leukaemia Cells and Modulates Exosomes-Stimulated Angiogenesis | PLOS One [journals.plos.org]
- 5. Carboxyamidotriazole Synergizes with Sorafenib to Combat Non-Small Cell Lung Cancer through Inhibition of NANOG and Aggravation of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carboxyamidotriazole Orotate and Sunitinib in Renal Cell Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Carboxyamidotriazole Orotate (CTO) and Sunitinib, two anti-angiogenic agents with distinct mechanisms of action, in the context of preclinical renal cell carcinoma (RCC) models. While direct head-to-head preclinical studies are limited, this document synthesizes available data to offer insights into their individual efficacy, mechanisms, and experimental considerations.
Executive Summary
Sunitinib is a well-established multi-targeted receptor tyrosine kinase inhibitor (RTKI) that has been a standard of care in advanced RCC. Its anti-tumor activity is primarily driven by the inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). In contrast, this compound (CTO) is an orally bioavailable small molecule that inhibits non-voltage-operated calcium channels, thereby disrupting calcium-mediated signal transduction pathways crucial for angiogenesis and tumor cell proliferation, including the VEGF signaling cascade.
This guide presents available preclinical data on the efficacy of Sunitinib in various RCC xenograft models and outlines the mechanistic pathways for both agents. Detailed experimental protocols for key in vivo studies are also provided to facilitate the design and interpretation of future comparative research.
Data Presentation: Preclinical Efficacy
Sunitinib: Summary of Preclinical Efficacy in RCC Xenograft Models
| RCC Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| 786-O | Nude Mice | 40 mg/kg/day, p.o. | Significant TGI observed. | Resistance can develop, associated with increased COX-2 expression in hypoxic tumor regions. |
| A498 | Nude Mice | 40 mg/kg/day, p.o. | Significant TGI observed. | Combination with a COX-2 inhibitor (celecoxib) enhanced anti-tumor activity. |
| RENCA | BALB/c Mice | Not specified | Significant TGI observed. | Effects are dose- and tumor model-dependent. |
| Patient-Derived Xenograft (PDX) | NSG Mice | 40 mg/kg/day, p.o. | 91% reduction in tumor volume in the 'response' phase. | Resistance develops over time, which can be abrogated by MEK inhibition. |
This compound: Conceptual Preclinical Efficacy in RCC Models
| RCC Cell Line | Mouse Model | Dosing Regimen | Anticipated Tumor Growth Inhibition (TGI) | Mechanistic Rationale |
| 786-O / A498 | Nude Mice | To be determined | Expected TGI | Inhibition of calcium influx is expected to disrupt VEGF signaling and endothelial cell proliferation, key drivers in these models. |
Experimental Protocols
In Vivo Tumor Growth Assessment in a Subcutaneous RCC Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound (e.g., Sunitinib or CTO) in a human RCC xenograft model.
Materials:
-
Cell Line: 786-O human renal cell carcinoma cells.
-
Animals: 6-8 week old female athymic nude mice.
-
Vehicle: Appropriate vehicle for the test compound (e.g., for Sunitinib: citrate buffer, pH 3.5).
-
Test Compound: Sunitinib or CTO.
-
Calipers: For tumor measurement.
Procedure:
-
Cell Culture: 786-O cells are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~80% confluency.
-
Cell Implantation: A suspension of 5 x 10^6 786-O cells in 100 µL of serum-free media mixed with Matrigel (1:1) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. Treatment is initiated with daily oral gavage of the test compound or vehicle.
-
Data Collection: Tumor volume and body weight are recorded throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point. Tumors are then excised for further analysis (e.g., immunohistochemistry, western blotting).
Mandatory Visualization
Signaling Pathways
Caption: Sunitinib inhibits VEGFR and PDGFR, blocking downstream signaling pathways.
Caption: CTO inhibits non-voltage operated calcium channels, disrupting calcium signaling.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing in a subcutaneous xenograft model.
Concluding Remarks
Sunitinib's efficacy in preclinical RCC models is well-documented, with a clear mechanism of action targeting key receptor tyrosine kinases. This compound presents a novel mechanistic approach by targeting calcium signaling, a fundamental process in angiogenesis. While clinical trials have explored CTO's role in RCC, a direct preclinical comparison with Sunitinib is warranted to fully elucidate their relative efficacy and potential for combination therapies. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting such critical studies. Further investigation into CTO's performance in established RCC xenograft and patient-derived models will be invaluable to the renal cell carcinoma research community.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Carboxyamidotriazole Orotate
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, storage, and disposal of Carboxyamidotriazole Orotate (CTO). CTO is the orotate salt form of Carboxyamidotriazole (CAI), an orally bioavailable signal transduction inhibitor. It functions as a cytostatic inhibitor of nonvoltage-operated calcium channels and their associated signaling pathways, demonstrating anti-tumor, anti-inflammatory, and antiangiogenic properties.[1][2][3][4] Given its cytotoxic potential, strict adherence to the following safety protocols is imperative to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and respiratory exposure to this compound. The following table summarizes the required PPE for various handling procedures.
| Procedure | Required Personal Protective Equipment |
| Receiving and Unpacking | - Gloves: Double pair of chemotherapy-grade, powder-free nitrile gloves. - Gown: Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. - Eye Protection: Safety glasses with side shields or goggles. - Respiratory Protection: A NIOSH-approved N95 respirator is recommended, especially if there is a risk of aerosolization. |
| Weighing and Aliquoting | - Gloves: Double pair of chemotherapy-grade, powder-free nitrile gloves. - Gown: Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. - Eye Protection: Safety glasses with side shields or goggles. - Respiratory Protection: A NIOSH-approved N95 respirator is mandatory to prevent inhalation of the powder. - Work in a certified chemical fume hood or a biological safety cabinet. |
| Reconstitution and Dilution | - Gloves: Double pair of chemotherapy-grade, powder-free nitrile gloves. - Gown: Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. - Eye Protection: Chemical splash goggles and a face shield. - Work in a certified chemical fume hood or a biological safety cabinet. |
| Administration (In Vitro/In Vivo) | - Gloves: Double pair of chemotherapy-grade, powder-free nitrile gloves. - Gown: Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. - Eye Protection: Safety glasses with side shields or goggles. |
| Waste Disposal | - Gloves: Double pair of chemotherapy-grade, powder-free nitrile gloves. - Gown: Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. - Eye Protection: Safety glasses with side shields or goggles. |
| Spill Cleanup | - Gloves: Double pair of heavy-duty, chemotherapy-grade nitrile gloves. - Gown: Impermeable, disposable gown. - Eye Protection: Chemical splash goggles and a face shield. - Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors and particulates. - Shoe Covers: Disposable, fluid-resistant shoe covers. |
Operational Plans
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Parameter | Guideline |
| Storage Temperature (Powder) | Store at -20°C for long-term storage.[3][5] |
| Storage Conditions | Keep in a tightly sealed container, in a dry and dark place.[5] |
| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1] |
| Shipping | Typically shipped at ambient temperature as a non-hazardous chemical for short durations.[5] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assemble Spill Kit: Use a commercially available chemotherapy spill kit.
-
Don Appropriate PPE: Refer to the PPE table for spill cleanup.
-
Contain the Spill:
-
Powder: Gently cover the spill with absorbent pads or granules from the spill kit to avoid raising dust.
-
Liquid: Surround the spill with absorbent materials to prevent it from spreading.
-
-
Decontaminate the Area:
-
Carefully collect the absorbed material and any contaminated debris.
-
Clean the spill area with a detergent solution, followed by a disinfectant.
-
Wipe the area with disposable towels.
-
-
Dispose of Waste: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be handled as hazardous cytotoxic waste.
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes, flasks) | Place in a designated, sealed, and labeled hazardous waste container for incineration. |
| Contaminated PPE (e.g., gloves, gowns, masks) | Place in a designated, sealed, and labeled hazardous waste container for incineration. |
| Contaminated Sharps (e.g., needles, scalpels) | Place in a designated, puncture-proof sharps container for hazardous waste. |
| Liquid Waste (e.g., cell culture media) | Collect in a sealed, labeled hazardous waste container. Treatment with a chemical inactivator may be required before disposal, following institutional guidelines. |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is adapted from a study on the effects of this compound on imatinib-resistant chronic myeloid leukemia cells.
Objective: To assess the anti-proliferative effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., K562R)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assessment:
-
Add 10 µL of the cell proliferation reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value.
-
Visualizations
Experimental Workflow for In Vitro Cell Proliferation Assay
Caption: Workflow for assessing the in vitro anti-proliferative effects of this compound.
Signaling Pathway Inhibition by this compound
Caption: Mechanism of action of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
